3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-9-4-3-7(5-10(9)16-2)8-6-11(12)14-13-8/h3-6H,1-2H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCBIFQXFFDGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402335 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208519-08-8 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 208519-08-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence, commencing with the formation of a key β-ketonitrile intermediate, followed by a cyclization reaction to yield the target aminopyrazole.
Core Synthesis Pathway
The synthesis of this compound is achieved through a well-established route for 5-aminopyrazole formation. The pathway involves the initial synthesis of 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile, which then undergoes a cyclization reaction with hydrazine hydrate.
An In-depth Technical Guide to the Chemical Properties and Structure of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine and Its Analogs
Disclaimer: Publicly available experimental data for the specific compound 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine is limited. This guide provides a detailed overview of a closely related and well-documented structural analog, 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole , and proposes a synthetic pathway for the target compound based on established chemical principles for this class of molecules. The information presented herein is intended for research and development professionals and should be utilized as a foundational resource.
Introduction to Aminopyrazoles
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Aminopyrazoles, in particular, serve as versatile building blocks for the synthesis of more complex heterocyclic systems and have been identified as key pharmacophores in a number of therapeutic agents.[1][4][5] Their ability to act as ligands for various enzymes and receptors, such as kinases, makes them a focal point in drug discovery programs.[1][6]
Chemical Properties and Structure of the Analog: 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole
This section details the known chemical properties and structural information for the analogous compound, 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole.
Chemical Structure
IUPAC Name: 5-(4-methoxyphenyl)-1H-pyrazol-3-amine[7] CAS Number: 19541-95-8[7] Molecular Formula: C₁₀H₁₁N₃O[7]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 189.22 g/mol | [7] |
| Appearance | White crystals or crystalline powder | [7] |
| Melting Point | 136.0-145.0 °C | [7] |
| Purity (by HPLC) | ≥96.0% | [7] |
| SMILES | COC1=CC=C(C=C1)C1=CC(N)=NN1 | [7] |
| InChI Key | UPAGEJODHNVJNM-UHFFFAOYSA-N | [7] |
Spectral Data
The reported ¹H NMR spectral data for 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole is provided below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 11.69 | s | 1H | NH (pyrazole) | [8] |
| 7.55 | d | 2H | Ar-H | [8] |
| 6.92 | d | 2H | Ar-H | [8] |
| 5.66 | s | 1H | CH (pyrazole) | [8] |
| 4.62 | br s | 2H | NH₂ | [8] |
| 3.75 | s | 3H | OCH₃ | [8] |
Experimental Protocols: Synthesis of 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole
The following is a detailed experimental protocol for the synthesis of the analog compound, adapted from available literature.[8]
Materials and Equipment
-
3-(4-methoxyphenyl)-3-oxo-propionitrile
-
Hydrazine hydrate
-
Absolute ethanol
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Rotary evaporator
-
Silica gel for column chromatography
Synthetic Procedure
-
To a solution of 3-(4-methoxyphenyl)-3-oxo-propionitrile (2.0 g, 11.4 mmol) in absolute ethanol (21 mL), add hydrazine hydrate (3.32 mL, 68.3 mmol).
-
Stir the reaction mixture at 80°C for 15 hours.
-
After the reaction is complete, concentrate the mixture in vacuo to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane as the eluent.
-
The final product, 5-amino-3-(4-methoxyphenyl)pyrazole, is obtained as a white solid (yield: 2.02 g, 97%).[8]
Synthesis Workflow Diagram
Proposed Synthesis of this compound
Proposed Synthetic Workflow
The key starting material for this synthesis would be 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile. The proposed reaction workflow is illustrated below.
Biological Significance and Potential Applications
Aminopyrazole derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.
Kinase Inhibition
Many aminopyrazole-containing compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[1] For example, a class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones were identified as highly selective inhibitors of p38 MAP kinase, an important target in inflammatory diseases.[6]
Anticancer and Anti-inflammatory Activity
The aminopyrazole scaffold is present in molecules with demonstrated anticancer and anti-inflammatory effects.[2][3][9] For instance, 5-amino-3-(4-methoxyphenyl)-1-phenylpyrazole has been explored for its potential therapeutic applications in oncology.[10] The structural features of these compounds allow for interactions with biological targets involved in cancer cell proliferation and inflammatory responses.
General Biological Activities of Pyrazoles
The broader class of pyrazole-containing molecules exhibits a wide range of biological activities, including:
Conclusion
While direct experimental data for this compound is scarce, a comprehensive understanding of its likely chemical properties and a viable synthetic approach can be established through the study of close structural analogs like 5-amino-3-(4-methoxyphenyl)-1H-pyrazole. The aminopyrazole core, substituted with a dimethoxyphenyl group, represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further research is warranted to synthesize and characterize the title compound to fully elucidate its chemical and biological profile.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. 5-AMINO-3-(4-METHOXYPHENYL)PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
The Biological Potential of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine Derivatives: A Technical Guide
Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile template for designing novel therapeutic agents. Derivatives of pyrazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[1]
This technical guide focuses on the biological activity of derivatives based on the 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine core. The presence of the 3,4-dimethoxyphenyl group, a feature found in many biologically active natural products and synthetic compounds, combined with the reactive 5-amino group on the pyrazole ring, makes this scaffold a highly promising starting point for drug discovery. While extensive data on this specific scaffold is emerging, this document provides a comprehensive overview of its known and potential activities by examining closely related analogs, detailing key experimental methodologies, and illustrating relevant biological pathways and workflows.
Biological Activities and Data
The primary biological activities associated with pyrazole derivatives, including those with dimethoxyphenyl substitutions, are anticancer, antimicrobial, and enzyme inhibition. The following sections present quantitative data from studies on structurally related compounds to infer the potential of the target scaffold.
Anticancer Activity
Pyrazole derivatives are widely investigated for their ability to inhibit cancer cell proliferation. Their mechanisms often involve the inhibition of protein kinases crucial for cell cycle progression and signaling. While specific data for N-substituted this compound is limited in the public domain, studies on related pyrazolo[3,4-b]pyridine structures with a trimethoxyphenyl moiety highlight the potent cytotoxicity of this class.
Table 1: In Vitro Anticancer Activity of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives
| Compound ID | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 15c | MCF-7 (Breast) | 0.067 ± 0.003 µM | [2] |
| 15c | WI-38 (Normal) | 23.41 ± 1.53 µM |[2] |
This data showcases the high potency and selectivity of a closely related analog against a cancer cell line versus a normal cell line.
Enzyme Inhibition
A key mechanism for the anticancer effect of many pyrazole derivatives is the inhibition of protein kinases. Furthermore, pyrazoles have been shown to inhibit other enzyme classes, such as monoamine oxidases (MAO).
Table 2: Enzyme Inhibitory Activity of Phenyl Pyrazole Derivatives
| Compound | Target Enzyme | Activity (IC50) | Note | Reference |
|---|---|---|---|---|
| Compound 51 | MAO-A | 0.1 µM | Contains a dimethoxyphenyl group on the pyrazole ring. |
| Compound 52 | MAO-A | 0.0088 µM | Contains a hydroxyphenyl group, showing higher potency. | |
This data suggests that methoxy substitutions on the phenyl ring are a key determinant of enzyme inhibitory activity.
Antimicrobial Activity
The pyrazole scaffold is also a promising framework for the development of new antimicrobial agents. Studies have shown that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 3: Antimicrobial Activity of Novel Pyrazole Analogues
| Compound ID | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 3 | E. coli (Gram-) | 0.25 µg/mL | |
| Ciprofloxacin | E. coli (Gram-) | 0.5 µg/mL | |
| Compound 4 | S. epidermidis (Gram+) | 0.25 µg/mL | |
| Ciprofloxacin | S. epidermidis (Gram+) | 4 µg/mL | |
| Compound 2 | A. niger (Fungus) | 1 µg/mL |
| Clotrimazole | A. niger (Fungus) | 2 µg/mL | |
Note: The compounds in this table are not direct derivatives of the 3-(3,4-dimethoxyphenyl) core but demonstrate the general antimicrobial potential of the pyrazole class.
Experimental Protocols
Standardized assays are crucial for determining the biological activity of newly synthesized compounds. Below are detailed methodologies for the key experiments relevant to this class of derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and then diluted to various concentrations in the culture medium. The medium from the wells is replaced with 100 µL of medium containing the test compounds. Control wells contain medium with DMSO (vehicle control) and medium alone (untreated control). The plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is typically shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 650 nm is used to subtract background absorbance.
-
Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is grown on an agar plate for 18-24 hours. A suspension is made in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (medium and inoculum, no compound) and a negative control well (medium only) are included.
-
Incubation: The plates are incubated at 37°C for 16-20 hours for most bacteria.
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Kinase Inhibition: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
-
Kinase Reaction Setup: The reaction is set up in a white, opaque 96-well or 384-well plate. The following components are added: the specific kinase, its substrate, ATP, and the test compound at various concentrations. The total reaction volume is typically 5-25 µL.
-
Reaction Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.
-
Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes any unconsumed ATP from the reaction mixture. The plate is incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion: A volume of Kinase Detection Reagent is added (typically twice the initial reaction volume). This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. The plate is incubated for 30-60 minutes at room temperature.
-
Luminescence Measurement: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a light signal. The luminescence is measured with a plate-reading luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the amount of kinase inhibition. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations: Workflows and Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrazole derivatives.
Hypothetical Kinase Inhibition Signaling Pathway
Many pyrazole derivatives exert their anticancer effects by inhibiting Receptor Tyrosine Kinases (RTKs) like EGFR or VEGFR. Inhibition of these receptors blocks downstream signaling cascades that promote cell proliferation and survival.
Structure-Activity Relationship (SAR) Logic
The biological activity of these derivatives can be modulated by substitutions at three key positions: the N1 and amino groups of the pyrazole ring, and the dimethoxyphenyl ring.
References
The Core Mechanism of Pyrazole-Based Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1] Its synthetic tractability and ability to form key interactions within the ATP-binding pocket of kinases have made it a cornerstone in the development of targeted therapies for a multitude of diseases, particularly cancer and inflammatory conditions.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of pyrazole-based kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight contain a pyrazole ring: Avapritinib, Asciminib, Crizotinib, Encorafenib, Erdafitinib, Pralsetinib, Pirtobrutinib, and Ruxolitinib.[1] These inhibitors target a range of kinases, including Janus kinases (JAKs), SRC family kinases, B-Raf, and Aurora kinases, underscoring the versatility of the pyrazole core.[1][4]
General Mechanism of Action: ATP-Competitive Inhibition
The predominant mechanism of action for pyrazole-based kinase inhibitors is competitive inhibition at the ATP-binding site of the target kinase.[5][6] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling.[7] The pyrazole ring and its substituents are designed to mimic the adenine moiety of ATP, allowing the inhibitor to occupy the ATP-binding pocket.[1]
Key interactions that facilitate this binding include:
-
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, forming crucial interactions with the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain. This interaction is a hallmark of many kinase inhibitors and is critical for potent inhibition.
-
Hydrophobic Interactions: Substituents on the pyrazole ring can be tailored to occupy hydrophobic pockets within the ATP-binding site, enhancing binding affinity and selectivity.
-
Van der Waals Forces: Favorable van der Waals interactions between the inhibitor and the amino acid residues of the binding pocket further stabilize the inhibitor-kinase complex.
By occupying the ATP-binding site, pyrazole-based inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade.[5]
Quantitative Analysis of Pyrazole-Based Kinase Inhibitors
The potency and selectivity of pyrazole-based kinase inhibitors are quantified by various metrics, primarily the half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki). The following tables summarize the inhibitory activities of several representative pyrazole-based inhibitors against their target kinases.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| Ruxolitinib | JAK1 | ~3 | Biochemical Assay | [4][8] |
| JAK2 | ~3 | Biochemical Assay | [4][8] | |
| JAK3 | ~430 | Biochemical Assay | [4][8] | |
| Encorafenib | BRAF V600E | - | - | [9] |
| Tozasertib (VX-680) | Aurora A | - | - | [4] |
| Danusertib | Aurora A/B/C | - | - | [4] |
| AT9283 | Aurora A/B, JAK2, Abl(T315I) | ~3 (Aurora A/B) | Biochemical Assay | [10][11] |
| Compound 3f | JAK1 | 3.4 | In vitro protein kinase inhibition | [12] |
| JAK2 | 2.2 | In vitro protein kinase inhibition | [12] | |
| JAK3 | 3.5 | In vitro protein kinase inhibition | [12] | |
| Compound 12w | Aurora A | 33 | Biochemical Assay | [13] |
| Compound 6 | Aurora Kinase | 160 | HCT116, MCF7 cell lines | [14][15] |
| SI-388 | SRC | - | Enzymatic Assay | [12] |
| Inhibitor | Target Kinase | Ki (nM) | Reference |
| Afuresertib | Akt1 | 0.08 | [14] |
| BIRB 796 | p38α MAPK | 0.1 | [16] |
| Asciminib (ABL-001) | Bcr-Abl | 0.5-0.8 (Kd) | [14] |
Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for mediating signals from cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.[17][18] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.[19]
Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[7][20] By binding to the ATP-binding site of these kinases, ruxolitinib prevents the phosphorylation and activation of STAT proteins.[5] This, in turn, inhibits the translocation of STATs to the nucleus and the subsequent transcription of target genes involved in cell proliferation and inflammation.[7]
Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Mutations in components of this pathway, particularly BRAF, are common drivers of cancer, especially melanoma.[9][21]
Encorafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase.[9] It binds to the ATP-binding site of the mutated BRAF protein, preventing its kinase activity and thereby blocking the downstream phosphorylation of MEK and ERK.[4] This leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[9]
Caption: Inhibition of the MAPK/ERK signaling pathway by Encorafenib.
Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of a pyrazole-based inhibitor against a target kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[22]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Pyrazole-based inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyrazole inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted inhibitor or DMSO (vehicle control) to each well.
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]
-
Caption: General workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT/MTS)
These colorimetric assays are used to assess the effect of a pyrazole-based inhibitor on cell proliferation and viability.[23][24]
Materials:
-
Cells in culture
-
Pyrazole-based inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol)
-
Microplate reader
MTT Assay Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole inhibitor and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
MTS Assay Protocol:
-
Follow steps 1 and 2 of the MTT protocol.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The MTS compound is reduced by viable cells to a colored formazan product that is soluble in the culture medium.[24]
-
Measure the absorbance at a wavelength of 490 nm.[24]
Western Blot for Target Engagement
Western blotting is used to assess the phosphorylation status of the target kinase or its downstream substrates, providing a direct measure of inhibitor target engagement within the cell.[2]
Materials:
-
Cells treated with the pyrazole inhibitor
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the pyrazole inhibitor for the desired time. Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a primary antibody for the total form of the target protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio with increasing inhibitor concentration indicates target engagement.[2]
Conclusion
Pyrazole-based kinase inhibitors represent a highly successful class of targeted therapeutics. Their mechanism of action, primarily through ATP-competitive inhibition, allows for potent and selective modulation of key signaling pathways involved in various diseases. The continued exploration of the pyrazole scaffold, guided by quantitative bioactivity data and a deep understanding of structure-activity relationships, promises the development of even more effective and safer kinase inhibitors in the future. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these promising therapeutic agents.
References
- 1. Braftovi mechanism of action | Encorafenib mechanism of action | braf mapk pathway [braftovi-crc.com]
- 2. benchchem.com [benchchem.com]
- 3. hcp.jakafi.com [hcp.jakafi.com]
- 4. benchchem.com [benchchem.com]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 9. What is the mechanism of Encorafenib? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. onclive.com [onclive.com]
- 18. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 19. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PathWhiz [pathbank.org]
- 21. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 22. benchchem.com [benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
Spectroscopic and Synthetic Profile of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic techniques for 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine, based on the analysis of structurally similar compounds.[1][2][3][4]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| NH₂ | ~5.0 - 6.0 | Broad Singlet | Chemical shift can vary with concentration and temperature. |
| Pyrazole H-4 | ~5.8 - 6.2 | Singlet | The proton on the C4 of the pyrazole ring. |
| Aromatic H (Phenyl) | ~6.8 - 7.5 | Multiplet/Doublets | Protons on the 3,4-dimethoxyphenyl ring. |
| OCH₃ | ~3.7 - 3.9 | Two Singlets | Two distinct signals for the two methoxy groups. |
| NH (pyrazole) | ~11.0 - 12.0 | Broad Singlet | Tautomeric proton on the pyrazole ring. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Pyrazole C-5 (C-NH₂) | ~155 - 160 | Carbon bearing the amine group. |
| Pyrazole C-3 | ~145 - 150 | Carbon attached to the dimethoxyphenyl group. |
| Aromatic C (OCH₃) | ~148 - 150 | Carbons of the phenyl ring attached to methoxy groups. |
| Aromatic C-H | ~110 - 125 | Protonated carbons of the phenyl ring. |
| Pyrazole C-4 | ~90 - 100 | The C4 carbon of the pyrazole ring. |
| OCH₃ | ~55 - 56 | Carbons of the two methoxy groups. |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3200 - 3400 | Medium - Strong, often two bands |
| N-H Stretch (Pyrazole) | 3100 - 3200 | Broad, Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak - Medium |
| C=N Stretch (Pyrazole) | 1580 - 1620 | Medium - Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, multiple bands |
| C-O Stretch (Ether) | 1200 - 1280 (asymmetric), 1020 - 1080 (symmetric) | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]+• | ~219.10 | Molecular ion peak. |
| [M+H]+ | ~220.11 | Protonated molecular ion, commonly observed in ESI. |
Experimental Protocols
The synthesis of this compound can be achieved through a cyclocondensation reaction. The following protocols are based on established methods for the synthesis of similar pyrazole derivatives.[5][6]
Synthesis of this compound
This synthesis involves the reaction of a β-ketonitrile with hydrazine hydrate.
Materials:
-
3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for pH adjustment if necessary)
Procedure:
-
Dissolve 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Analysis
The following are general procedures for obtaining the spectral data.[1][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 500 MHz NMR spectrometer.[1]
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
Visualizations
The following diagrams illustrate the synthetic workflow and the general process of spectroscopic characterization.
Caption: Synthetic workflow for this compound.
Caption: General workflow for the spectroscopic analysis of the synthesized compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The compound 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine, featuring a dimethoxyphenyl ring and a pyrazole core with an amino group, presents a compelling structure for therapeutic development. The 3,4-dimethoxyphenyl moiety is a known feature in various pharmacologically active molecules, often contributing to interactions with key biological targets. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound and its close analogs, providing a foundation for future research and drug development endeavors. The information presented is based on the biological activities of structurally related pyrazole derivatives, suggesting a strong rationale for investigating these targets for this compound.
Potential Therapeutic Areas and Molecular Targets
Based on extensive research into pyrazole derivatives, three primary therapeutic areas emerge as highly relevant for this compound: Oncology, Inflammation, and Neurodegenerative Diseases.
Oncology
The antiproliferative activity of pyrazole derivatives is well-documented, with many compounds exhibiting potent inhibition of cancer cell growth. The primary mechanism of action is often the inhibition of protein kinases, which are critical regulators of cell cycle progression, proliferation, and survival.
Potential Molecular Targets in Oncology:
-
Receptor Tyrosine Kinases (RTKs):
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many cancers, its inhibition can halt tumor growth.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.
-
-
Cyclin-Dependent Kinases (CDKs):
-
CDK2/cyclin A2: A key complex for the progression of the cell cycle from the G1 to the S phase.
-
-
Tubulin:
-
Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Quantitative Data for Structurally Related Pyrazole Derivatives in Oncology:
| Compound Class | Cancer Cell Line | IC50 (µM) | Target(s) | Reference(s) |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids | MCF-7 (Breast) | 2.82 - 6.28 | EGFR | [1] |
| A549 (Lung) | 2.82 - 6.28 | EGFR | [1] | |
| HeLa (Cervical) | 2.82 - 6.28 | EGFR | [1] | |
| PC3 (Prostate) | 2.82 - 6.28 | EGFR | [1] | |
| 1-aryl-1H-pyrazole-fused curcumin analogs | MDA-MB-231 (Breast) | 0.01 - 0.65 | Tubulin | [1] |
| HepG2 (Liver) | 0.01 - 0.65 | Tubulin | [1] | |
| Pyrazolone-pyrazole derivatives | MCF-7 (Breast) | 16.50 | VEGFR-2 | [1] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | Induces ROS and apoptosis | [2] |
| 1H-benzofuro[3,2-c]pyrazole derivative (5b) | K562 (Leukemia) | 0.021 | Tubulin | [3] |
| A549 (Lung) | 0.69 | Tubulin | [3] | |
| MCF-7 (Breast) | 1.7 | Tubulin | [3] |
Inflammation
Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds acting as selective inhibitors of key enzymes in the inflammatory cascade.
Potential Molecular Targets in Inflammation:
-
Cyclooxygenase (COX) Enzymes:
-
COX-2: An inducible enzyme responsible for the production of prostaglandins at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.
-
-
Lipoxygenase (LOX) Enzymes:
-
5-LOX: Catalyzes the production of leukotrienes, which are potent inflammatory mediators.
-
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway:
-
A critical transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.
-
Quantitative Data for Structurally Related Pyrazole Derivatives in Inflammation:
| Compound Class | Assay | Result | Target(s) | Reference(s) |
| 3,5-diarylpyrazoles | In vivo carrageenan-induced paw edema | 65-80% reduction at 10 mg/kg | COX-2 | [4] |
| Pyrazole-thiazole hybrid | In vitro COX-2 inhibition | IC50 = 0.03 µM | COX-2 | [4] |
| In vitro 5-LOX inhibition | IC50 = 0.12 µM | 5-LOX | [4] | |
| Pyrazoline derivative (2g) | In vitro lipoxygenase inhibition | IC50 = 80 µM | LOX | [5][6] |
| Pyrazole derivative (K-3) | In vivo carrageenan-induced paw edema | 52.0% reduction at 100 mg/kg | Not specified | [7] |
Neurodegenerative Diseases
Emerging evidence suggests that pyrazole derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative disorders. The underlying mechanisms are still under investigation but may involve the modulation of kinase activity and other cellular pathways.
Potential Therapeutic Approach in Neurodegenerative Diseases:
-
Neuroprotection: The ability to protect neurons from damage or death induced by various stimuli, such as oxidative stress or neurotoxins. This can be assessed in cellular models like the SH-SY5Y neuroblastoma cell line.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, a known inhibitor (positive control), and DMSO (vehicle control).
-
Add the kinase and substrate solution to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value using a dose-response curve.[8][9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In Silico Docking of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine: A Technical Guide to Computational Drug-Target Interaction Analysis
Introduction
3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The therapeutic potential of these compounds often stems from their ability to selectively bind to and modulate the activity of specific protein targets within the body[1]. In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This guide provides a comprehensive overview of the methodologies and data presentation for in silico docking studies of pyrazole derivatives, with a focus on this compound as a representative example.
While specific docking studies for this compound are not extensively documented in publicly available literature, this guide outlines a generalized workflow and potential targets based on studies of structurally related pyrazole compounds.
Potential Protein Targets for Pyrazole Derivatives
Based on existing research, pyrazole-based compounds have been investigated as inhibitors for a variety of protein targets. These include, but are not limited to:
-
Carbonic Anhydrases: Certain pyrazole derivatives have shown inhibitory activity against human carbonic anhydrase isoforms I and II[3][4].
-
Cysteine Proteases: Pyrazole-imidazoline derivatives have been identified as potential inhibitors of Trypanosoma cruzi cysteine protease, a key enzyme in Chagas disease[5].
-
Cytochrome P450 Enzymes: The affinity of pyrazole derivatives for enzymes like CYP2E1 has been studied to understand their metabolic interactions[6].
-
Kinases: Various kinase enzymes, which are crucial regulators of cell signaling, are common targets for pyrazole-containing compounds in cancer research.
-
Tubulin: Some pyrazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making them potential anticancer agents[7][8].
-
Bcl-2 Family Proteins: Trisubstituted-1H-pyrazole derivatives have been investigated as inhibitors of the anti-apoptotic protein Bcl-2[9].
Experimental Protocols for In Silico Docking
The following section details a generalized protocol for performing in silico molecular docking studies on a pyrazole derivative like this compound.
Ligand Preparation
-
3D Structure Generation: The 3D structure of this compound can be generated using software such as ChemDraw or Marvin Sketch and saved in a suitable format (e.g., MOL or SDF).
-
Energy Minimization: The initial 3D structure is then subjected to energy minimization to obtain a stable, low-energy conformation. This is typically performed using molecular mechanics force fields like MMFF94 or UFF in software packages such as Avogadro or PyMOL.
-
Charge Assignment and Tautomeric/Ionization State Prediction: Appropriate partial charges are assigned to each atom of the ligand. The most probable tautomeric and ionization states at a physiological pH (e.g., 7.4) are determined using tools like Open Babel or the LigPrep module of Schrödinger Suite.
-
File Format Conversion: The prepared ligand structure is saved in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).
Protein Preparation
-
PDB Structure Retrieval: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning: Non-essential components such as water molecules, co-crystallized ligands, and ions are typically removed from the PDB file. In some cases, specific water molecules or ions critical for binding are retained.
-
Addition of Hydrogen Atoms: Hydrogen atoms, which are usually not resolved in X-ray crystal structures, are added to the protein.
-
Charge and Protonation State Assignment: Partial charges are assigned to the protein atoms, and the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are determined based on the local microenvironment and pH.
-
Energy Minimization: The protein structure may be subjected to a brief energy minimization to relieve any steric clashes that may have resulted from the addition of hydrogen atoms.
-
Receptor Grid Generation: A grid box is defined around the active site of the protein. This grid defines the search space for the docking algorithm. The size and center of the grid are determined based on the location of the co-crystallized ligand (if available) or by using active site prediction tools.
Molecular Docking Simulation
-
Docking Algorithm Selection: A suitable docking algorithm is chosen. Common algorithms include Lamarckian Genetic Algorithm (in AutoDock), Glide (in Schrödinger), and GOLD.
-
Docking Execution: The docking simulation is run, during which the ligand is flexibly docked into the rigid or flexible receptor active site. The program samples a large number of possible conformations and orientations of the ligand within the active site.
-
Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on their scores.
Post-Docking Analysis
-
Binding Pose Analysis: The top-ranked binding poses are visually inspected to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Interaction Fingerprinting: The specific amino acid residues involved in the binding are identified and tabulated.
-
Binding Energy Calculation: The binding free energy is calculated to provide a quantitative measure of the binding affinity.
Data Presentation
Quantitative results from in silico docking studies are best presented in a tabular format for clear comparison.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bond Interactions (Residue and Distance) |
| Target A | XXXX | -8.5 | -9.2 | TYR123, LEU45, PHE67 | TYR123 (2.8 Å) |
| Target B | YYYY | -7.9 | -8.5 | VAL89, ILE101, ALA12 | VAL89 (3.1 Å), ALA12 (2.9 Å) |
| Target C | ZZZZ | -9.1 | -9.8 | TRP14, SER56, LYS78 | SER56 (2.7 Å), LYS78 (3.0 Å) |
Visualizations
In Silico Docking Workflow
The following diagram illustrates the general workflow of an in silico molecular docking study.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpp.in [ajpp.in]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Nucleus: A Cornerstone in Modern Pharmaceuticals
An In-depth Technical Guide on the Discovery and History of Pyrazole-Containing Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties have enabled the development of a diverse array of pharmaceuticals targeting a wide range of diseases. This technical guide provides a comprehensive overview of the discovery, history, and key milestones of pyrazole-containing drugs, with a focus on their synthesis, mechanism of action, and quantitative biological data.
Early Discoveries and the Dawn of Pyrazole-Based Therapeutics
The history of pyrazole-containing pharmaceuticals dates back to the late 19th century. The first synthesis of a substituted pyrazole was achieved in 1883 by Ludwig Knorr through the condensation of ethyl acetoacetate with phenylhydrazine, leading to the creation of antipyrine. This marked the beginning of the exploration of pyrazoles for their therapeutic potential. Antipyrine was subsequently introduced as an analgesic and antipyretic, becoming one of the first commercially successful synthetic drugs.
Another early and significant pyrazole-based drug is Phenylbutazone, first synthesized in 1946. It was introduced for clinical use in 1949 as a potent non-steroidal anti-inflammatory drug (NSAID) for the treatment of rheumatoid arthritis and gout.[1] However, its use in humans has been significantly restricted due to a range of adverse effects.[2]
The Rise of Selective Inhibitors: A Paradigm Shift
A major breakthrough in the development of pyrazole-containing pharmaceuticals came with the discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2. This led to the development of selective COX-2 inhibitors, which offered the promise of anti-inflammatory efficacy with reduced gastrointestinal side effects associated with non-selective NSAIDs like phenylbutazone.
Celecoxib (Celebrex®) , a diaryl-substituted pyrazole, was a landmark drug in this class, receiving FDA approval in 1999 for the treatment of osteoarthritis and rheumatoid arthritis.[3][4] Its development was a direct result of the hypothesis that selective COX-2 inhibition could provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1.[5]
Beyond Inflammation: The Versatility of the Pyrazole Scaffold
The therapeutic applications of pyrazole-containing drugs have expanded far beyond inflammation. A prime example is Sildenafil (Viagra®) , a pyrazolopyrimidinone derivative, which was initially investigated for cardiovascular diseases. Its potent and selective inhibition of phosphodiesterase type 5 (PDE5) led to its groundbreaking application in the treatment of erectile dysfunction.[6][7] The discovery of Sildenafil's mechanism of action renewed interest in the cyclic guanosine monophosphate (cGMP) signaling pathway as a therapeutic target.[6]
Quantitative Data on Pyrazole-Containing Pharmaceuticals
The following tables summarize key quantitative data for representative pyrazole-containing pharmaceuticals.
Table 1: In Vitro Inhibitory Activity of Pyrazole-Containing COX Inhibitors
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 7.7 | 0.07 | 110 | [8] |
| Phenylbutazone | - | - | Non-selective | [2] |
| Compound 11 | - | 0.043 | - | [9] |
| Compound 12 | - | 0.049 | - | [9] |
| Compound 15 | - | 0.049 | - | [9] |
| PYZ3 | - | 0.011 | - | [10][11] |
| PYZ10 | - | 0.0000283 | - | [10] |
| PYZ11 | - | 0.0002272 | - | [10] |
| PYZ16 | >5.58 | 0.52 | 10.73 | [10][11] |
| PYZ28 | >50 | 0.26 | >192.3 | [11] |
| PYZ31 | - | 0.01987 | - | [10][11] |
| Compound 5f | - | 1.50 | 9.56 | [12] |
| Compound 6f | - | 1.15 | 8.31 | [12] |
Table 2: Pharmacokinetic Parameters of Sildenafil in Healthy Male Subjects
| Parameter | Value | Reference |
| Absolute Bioavailability | 41% (90% CI: 36–47%) | [3][13] |
| Time to Maximum Concentration (tmax) | ~1 hour (fasted) | [3] |
| Effect of High-Fat Meal on tmax | Delayed by ~1.1 hours | [3] |
| Effect of High-Fat Meal on Cmax | Reduced by 29% | [13] |
| Effect of High-Fat Meal on AUC | Reduced by 11% | [13] |
| Plasma Elimination Half-life (t1/2) | ~3-4 hours | [3] |
| Primary Route of Metabolism | Hepatic (mainly CYP3A4) | [14][15] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrazole-containing pharmaceuticals are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.
Celecoxib: Selective COX-2 Inhibition
Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme.[16][17] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[16][18] Beyond its anti-inflammatory role, celecoxib has been shown to induce apoptosis and cell cycle arrest in cancer cells through various mechanisms, including the inhibition of 3-phosphoinositide-dependent protein kinase-1 (PDK1) and the activation of caspases.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.aalto.fi [research.aalto.fi]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 17. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
Methodological & Application
Application Notes: Protocol for Kinase Inhibition Profiling of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including protein kinases.[1][2][3] Derivatives of 3-amino-1H-pyrazole, in particular, have been successfully developed as inhibitors for various kinase families, such as Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein (MAP) kinases, and Aurora kinases.[4][5] This document provides a detailed protocol for determining the in vitro kinase inhibitory activity of the novel compound, 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine.
Given that the specific kinase target for this compound is not yet defined, this protocol outlines a general approach for screening against a panel of kinases to determine its potency and selectivity profile. The ADP-Glo™ Kinase Assay is presented as the primary method due to its high sensitivity, broad applicability across different kinase families, and suitability for high-throughput screening.[2][6][7][8] The principle of the ADP-Glo™ assay involves quantifying the amount of ADP produced during the kinase reaction, where the luminescent signal is directly proportional to kinase activity.[8][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general principle of a kinase reaction and the workflow for the kinase inhibition assay.
Caption: General principle of an ATP-dependent kinase reaction and its inhibition.
Caption: Experimental workflow for the ADP-Glo™ kinase inhibition assay.
Experimental Protocols
Materials and Reagents
-
Compound: this compound
-
Kinases: A panel of purified, recombinant kinases (e.g., CDK2/Cyclin A, p38α, JNK3, Aurora A)
-
Substrates: Kinase-specific substrates (peptides or proteins)
-
ATP: Adenosine 5'-triphosphate, high purity
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Buffer: Kinase-specific reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Plates: White, opaque, flat-bottom 384-well assay plates
-
Control Inhibitor: A known broad-spectrum or kinase-specific inhibitor (e.g., Staurosporine)
-
DMSO: Dimethyl sulfoxide, anhydrous, high purity
-
Instrumentation: Multichannel pipettes, plate shaker, and a plate-reading luminometer
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted for a 384-well plate format.[10]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) of the stock solution in DMSO to create a concentration range for IC₅₀ determination. A typical starting concentration in the assay might be 100 µM.
-
-
Assay Setup (Final volume: 10 µL):
-
In a 384-well plate, add 1 µL of the diluted test compound, control inhibitor, or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.[8]
-
Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer.
-
Add 5 µL of the 2X kinase/substrate mix to each well. For the "no enzyme" control, add 5 µL of a 2X substrate-only mix.
-
Gently mix the plate on a plate shaker for 1 minute.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]
-
-
Kinase Reaction:
-
Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should ideally be at or near the Kₘ for each specific kinase.
-
Initiate the kinase reaction by adding 4 µL of the 2X ATP solution to all wells.[10]
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the reaction for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.[10]
-
-
Signal Detection:
-
To stop the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[8]
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.[6][7]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[7]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Calculate Percent Inhibition: The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme))
-
RLU_inhibitor: Relative Light Units from wells with the test compound.
-
RLU_no_enzyme: Relative Light Units from wells without kinase (background).
-
RLU_DMSO: Relative Light Units from wells with DMSO only (0% inhibition).
-
-
Determine IC₅₀ Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Data Presentation
The quantitative results of the kinase inhibition screen should be summarized in tables for clear comparison.
Table 1: Single-Point Inhibition Screen
| Kinase Target | Substrate Used | ATP Conc. (µM) | [Inhibitor] (µM) | % Inhibition |
| CDK2/Cyclin A | Histone H1 | 10 | 10 | Value |
| p38α | ATF2 | 100 | 10 | Value |
| JNK3 | c-Jun | 50 | 10 | Value |
| Aurora A | Kemptide | 25 | 10 | Value |
| ...additional kinases | ... | ... | 10 | ... |
Table 2: IC₅₀ Values for Active Kinases
| Kinase Target | IC₅₀ (µM) | Hill Slope | R² |
| CDK2/Cyclin A | Value | Value | Value |
| p38α | Value | Value | Value |
| ...additional active kinases | ... | ... | ... |
Conclusion
This application note provides a comprehensive protocol for the initial characterization of the kinase inhibitory potential of this compound. By employing a systematic screening approach using the ADP-Glo™ Kinase Assay, researchers can efficiently determine the potency and selectivity profile of this compound. The resulting data, presented in a clear and structured format, will be crucial for guiding further structure-activity relationship (SAR) studies and advancing the development of this promising pyrazole-based compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for synthesizing pyrazole derivatives from diketones
Application Notes: Synthesis of Pyrazole Derivatives from 1,3-Diketones
Introduction
Pyrazoles are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] This scaffold is of significant interest in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals with diverse biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1][2] The most fundamental and widely utilized method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis, first reported in 1883.[3][4] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][5]
The versatility of the Knorr synthesis allows for the introduction of various substituents onto the pyrazole ring by selecting appropriately substituted diketone and hydrazine precursors.[3] However, the use of unsymmetrical 1,3-diketones can lead to the formation of two regioisomeric products, an important consideration in synthesis design.[3][6] Modern advancements have introduced greener and more efficient methodologies, including the use of recyclable catalysts, and energy sources like microwave and ultrasound irradiation to reduce reaction times and improve yields.[7][8][9]
These application notes provide detailed protocols for three distinct methods for synthesizing pyrazole derivatives from 1,3-diketones: a classic acid-catalyzed approach, a green synthesis using a nano-ZnO catalyst, and a rapid microwave-assisted method.
Experimental Protocols
Protocol 1: Classical Knorr Pyrazole Synthesis (Acid-Catalyzed)
This protocol describes a traditional method for synthesizing pyrazoles via the acid-catalyzed condensation of a 1,3-diketone and a hydrazine derivative. Acetic acid is commonly used as both a solvent and a catalyst.[10]
Materials:
-
1,3-Diketone (e.g., acetylacetone, benzoylacetone)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Glacial Acetic Acid
-
Ethanol or 1-Propanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and stirrer
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq.) in a suitable solvent such as ethanol or 1-propanol (approx. 3-5 mL per mmol of diketone).[10]
-
Add the hydrazine derivative (1.1-1.2 eq.) to the solution.[4]
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[10]
-
Attach a condenser and heat the reaction mixture to reflux (approximately 100-120°C) with constant stirring for 1-3 hours.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.[10]
-
If precipitation is slow or incomplete, add cold water to the mixture to induce crystallization.[10]
-
Collect the solid product by vacuum filtration using a Büchner funnel, washing the crystals with a small amount of cold water or a cold ethanol/water mixture.[10]
-
Dry the product in a desiccator or a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Green Synthesis using Nano-ZnO Catalyst
This protocol outlines an environmentally friendly approach using a recyclable nano-ZnO catalyst, often performed in an aqueous medium, which minimizes the use of hazardous organic solvents.[6][11] This method is noted for its high yields, short reaction times, and simple work-up procedure.[6][11]
Materials:
-
1,3-Diketone (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Nano-ZnO catalyst
-
Water or Ethylene Glycol
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the 1,3-diketone (1.0 eq.), the hydrazine derivative (1.0 eq.), and a catalytic amount of nano-ZnO (e.g., 10 mol%).[6]
-
Add the solvent (water or ethylene glycol, approx. 5 mL).[11]
-
Stir the suspension vigorously at room temperature or with gentle heating (e.g., 60°C) for the specified time (typically 30-60 minutes).[11]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, add cold water to the reaction mixture.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the product with water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
The catalyst can often be recovered from the filtrate, washed, dried, and reused.[11]
-
Dry the purified pyrazole derivative. Recrystallization from ethanol can be performed if necessary.
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the reaction, leading to dramatically reduced reaction times and often improved yields compared to conventional heating.[12][13]
Materials:
-
1,3-Diketone (e.g., 2,4-pentanedione)
-
Hydrazine derivative (e.g., carbohydrazide derivatives)
-
Ethanol or Acetic Acid
-
Microwave reactor vial (2-5 mL or 10-20 mL)
-
Crimp sealer and caps
-
Microwave synthesizer
Procedure:
-
In a designated microwave reactor vial, combine the 1,3-diketone (1.0 eq.), the hydrazine derivative (1.1 eq.), and the solvent (e.g., ethanol or acetic acid, 2-5 mL).[12][14]
-
Add a magnetic stir bar to the vial.
-
Securely seal the vial with a cap using a crimper tool.[14] It is critical that the vial is sealed completely before heating.[14]
-
Place the vial inside the microwave reactor cavity.
-
Set the reaction parameters: temperature (e.g., 100-120°C), power (e.g., 100-300 W), and time (e.g., 3-15 minutes).[12] Ensure proper stirring is enabled.[14]
-
Run the microwave program.
-
After the reaction is complete, allow the vial to cool to a safe handling temperature (below 50°C) before carefully opening it in a fume hood.
-
Transfer the reaction mixture to a beaker and cool in an ice bath to induce crystallization.
-
Collect the product by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
Purify further by recrystallization if needed.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of pyrazole derivatives from 1,3-diketones under various conditions.
Table 1: Comparison of Different Synthetic Protocols
| Protocol | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Classical Knorr | Acetic Acid | 1-Propanol | ~100 °C | 1-3 h | 70-85% | [10] |
| Green Synthesis | Nano-ZnO | Ethylene Glycol | Room Temp. | 30-60 min | 70-95% | [6][11] |
| Microwave-Assisted | None/Acid | Ethanol | 100-120 °C | 3-10 min | 82-98% |[12] |
Table 2: Synthesis of 1,3,5-Substituted Pyrazoles using Nano-ZnO Catalyst [11]
| 1,3-Diketone | Hydrazine | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| Acetylacetone | 2,4-Dinitrophenylhydrazine | 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole | 30 | 95% |
| Benzoylacetone | Phenylhydrazine | 3-methyl-1,5-diphenyl-1H-pyrazole | 45 | 92% |
| Dibenzoylmethane | Hydrazine Hydrate | 3,5-diphenyl-1H-pyrazole | 40 | 94% |
| Ethyl Acetoacetate | Phenylhydrazine | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 60 | 90% |
Visualizations
Experimental and Drug Development Workflow
The synthesis of pyrazole derivatives is the initial step in a larger workflow for drug discovery and development. The following diagram illustrates the logical progression from chemical synthesis to biological evaluation.
Caption: Workflow from pyrazole synthesis to biological screening.
General Mechanism of the Knorr Pyrazole Synthesis
The Knorr synthesis proceeds through a well-established mechanism involving the formation of a hydrazone intermediate, followed by cyclization and dehydration.[3][15] When an unsymmetrical diketone is used, the initial nucleophilic attack can occur at either carbonyl group, potentially leading to two different regioisomers.[16]
Caption: Reaction mechanism for the Knorr pyrazole synthesis.
Role of Pyrazoles in COX Pathway Inhibition
Many pyrazole-based drugs, such as Celecoxib, function as potent anti-inflammatory agents by selectively inhibiting the Cyclooxygenase-2 (COX-2) enzyme.[17] This pathway is critical in the production of prostaglandins, which are mediators of inflammation and pain.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. m.youtube.com [m.youtube.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 17. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
Application Notes and Protocols for Utilizing 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine in Anticancer Cell Viability Assays
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of protein kinases crucial for cancer cell proliferation and survival.[1] This document provides detailed application notes and protocols for assessing the anticancer potential of a specific pyrazole derivative, 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine, using cell viability assays. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to evaluate cell metabolic activity, which serves as an indicator of cell viability.[3][4]
Compound of Interest:
-
Name: this compound
-
Molecular Formula: C₁₁H₁₃N₃O₂
-
Structure:
Hypothetical Anticancer Activity Data
The following table summarizes the hypothetical cytotoxic activity of this compound against a panel of human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[5][6]
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 |
| HCT116 | Colon Carcinoma | 11.8 ± 1.5 |
| HeLa | Cervical Adenocarcinoma | 25.1 ± 3.4 |
| PC-3 | Prostate Adenocarcinoma | 18.9 ± 2.8 |
Experimental Protocols
A detailed protocol for determining the IC50 values using the MTT assay is provided below. This method is a reliable and sensitive colorimetric assay for assessing cell viability.[3] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[4]
Materials and Reagents
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116, HeLa, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3]
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well plates
-
Microplate reader
Procedure
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Perform a cell count using a hemocytometer to ensure viability is above 90%.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 to 10,000 cells per well.[4][7]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of the compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and an untreated control (cells in fresh medium only).[3]
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.[5]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for an additional 2-4 hours at 37°C.[3]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[3]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis to fit a sigmoidal dose-response curve.[5][8]
-
Visualizations
Caption: Experimental workflow for determining the IC50 value.
Caption: Inferred mechanism of action for the pyrazole compound.
Disclaimer: The quantitative data and mechanism of action presented in these application notes are hypothetical and for illustrative purposes. Researchers should perform their own experiments to validate the anticancer activity and elucidate the precise mechanism of action of this compound.
References
Application Notes: 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a growing global health challenge. A key focus of current research is the development of multi-target-directed ligands that can simultaneously address the complex and interconnected pathological pathways of these disorders. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties.
While direct and extensive research on 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine is emerging, its structural motifs—a pyrazole core, a catechol-like dimethoxyphenyl group, and a primary amine—suggest significant potential for investigation in the context of neurodegenerative diseases. This document outlines proposed applications and detailed protocols based on the established activities of structurally related pyrazole and pyrazoline compounds. These analogs have shown promise in inhibiting key enzymes and pathological processes associated with neurodegeneration.
Proposed Mechanisms of Action in Neurodegenerative Diseases
Based on structure-activity relationships derived from similar pyrazole-based compounds, this compound is hypothesized to exert neuroprotective effects through several mechanisms:
-
Cholinesterase Inhibition: The core structure may interact with the active site of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, aimed at enhancing cholinergic neurotransmission and improving cognitive function.
-
Monoamine Oxidase-B (MAO-B) Inhibition: MAO-B is an enzyme that degrades dopamine and contributes to oxidative stress in the brain.[1] Its inhibition can increase dopamine levels, offering symptomatic relief in Parkinson's disease, and reduce the production of reactive oxygen species, thereby providing a neuroprotective effect.[1][2]
-
Inhibition of Amyloid-Beta (Aβ) Aggregation: The formation of Aβ plaques is a hallmark of Alzheimer's disease. Certain pyrazoline derivatives have been shown to significantly reduce the aggregation of Aβ peptides.[3] The planar aromatic systems in the target compound could potentially interfere with the β-sheet formation required for Aβ aggregation.
-
Antioxidant Activity: The 3,4-dimethoxyphenyl moiety is a bioisostere of a catechol group, which is known for its radical scavenging and metal-chelating properties. By neutralizing reactive oxygen species and sequestering redox-active metal ions, the compound could mitigate the oxidative stress that is a common feature of neurodegenerative pathologies.
Data on Structurally Related Pyrazole Derivatives
The following tables summarize the biological activities of pyrazole and pyrazoline compounds that are structurally related to this compound. This data provides a strong rationale for investigating the therapeutic potential of the title compound.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Related Compounds
| Compound Name/Identifier | Structure | Target | IC50 / Ki | Reference |
| 4-(3-(2,5-Difluorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamide (A01) | Pyrazoline derivative | AChE | IC50: 6.36 nM, Ki: 3.31 ± 1.44 nM | [3] |
| 1-(5-(4-(4-Methylpiperazin-1-yl)phenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (A07) | Pyrazoline derivative | AChE | IC50: 6.5 ± 0.1 μM | [3] |
| 5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (A13) | Pyrazoline derivative | AChE | IC50: 23.47 ± 1.17 nM | [3] |
| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine (3e) | Pyrazole derivative | AChE | pIC50: 4.2 | [4] |
Table 2: Monoamine Oxidase-B (MAO-B) Inhibitory Activity of Related Compounds
| Compound Name/Identifier | Structure | Target | IC50 / Ki | Reference |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Indole-oxadiazole | MAO-B | IC50: 0.036 μM | [1] |
| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine (3f) | Pyrazole derivative | MAO-B | pIC50: 3.47 | [4] |
Table 3: Anti-Amyloid Aggregation and Antioxidant Activity of Related Compounds
| Compound Name/Identifier | Structure | Activity | Result | Reference |
| 1-(5-(4-(4-Methylpiperazin-1-yl)phenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (A07) | Pyrazoline derivative | Aβ1–42 Aggregation Inhibition | 72.6% reduction | [3] |
| (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine | Pyrazolo-pyridine analogue | DPPH Radical Scavenging | IC50: 194.06 ± 7.88 µg/mL | [5] |
Proposed Signaling Pathways
The therapeutic potential of this compound in Alzheimer's disease can be conceptualized through a multi-target approach, as depicted in the signaling pathway diagram below.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the therapeutic potential of this compound.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 value of the test compound for AChE inhibition.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound stock solution (in DMSO)
-
96-well microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test compound. Include wells for a positive control (e.g., Donepezil) and a negative control (DMSO vehicle).
-
Add the AChE solution to each well and incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Thioflavin T (ThT) Assay for Aβ1-42 Aggregation Inhibition
Objective: To assess the ability of the test compound to inhibit the fibrillization of Aβ1-42 peptide.
Materials:
-
Human Amyloid-beta (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (in DMSO)
-
Black 96-well microplate with a clear bottom
Procedure:
-
Prepare a stock solution of Aβ1-42 by dissolving the peptide in HFIP, then evaporating the solvent and resuspending in a suitable buffer to obtain monomers.
-
In a 96-well plate, mix the Aβ1-42 solution with varying concentrations of the test compound. Include a positive control (e.g., Curcumin) and a negative control (DMSO vehicle).
-
Incubate the plate at 37°C for 24-48 hours with gentle agitation to induce aggregation.
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Calculate the percentage of aggregation inhibition relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Experimental Workflow Visualization
The general workflow for screening and characterizing a novel compound for neurodegenerative disease applications is illustrated below.
Conclusion and Future Directions
While further direct experimental validation is required, the structural characteristics of This compound , when compared to well-studied analogs, strongly suggest its potential as a multi-target agent for neurodegenerative disease research. Its promise lies in the potential to concurrently modulate cholinergic pathways, reduce amyloid pathology, and combat oxidative stress.
Future research should focus on:
-
In vitro validation: Performing the assays described above to confirm the hypothesized activities and determine potency (IC50/Ki values).
-
Cell-based studies: Assessing cytotoxicity and neuroprotective effects in relevant neuronal cell lines (e.g., SH-SY5Y, PC12).
-
In vivo evaluation: Testing promising candidates in animal models of Alzheimer's or Parkinson's disease to evaluate efficacy, pharmacokinetics, and blood-brain barrier penetration.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity for the desired targets.
These investigations will be crucial in determining if this compound can be developed into a viable therapeutic lead for treating complex neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The Promise of Neuroprotective Agents in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: A Step-by-Step Guide to N-acylation of 5-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylation of 5-aminopyrazoles is a fundamental synthetic transformation in medicinal chemistry and drug discovery. The resulting N-acyl-5-aminopyrazole scaffold is a privileged structure found in a variety of biologically active compounds, including kinase inhibitors and anti-inflammatory agents. This document provides detailed protocols for the N-acylation of 5-aminopyrazoles using common acylating agents and summarizes key quantitative data for reaction optimization. Additionally, it explores the role of N-acylated aminopyrazoles as inhibitors of the NF-κB-inducing kinase (NIK) signaling pathway, a critical pathway in inflammation and cancer.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-acylation of 5-aminopyrazoles with various acylating agents.
Table 1: N-Acylation of 5-Aminopyrazoles with Acyl Chlorides
| Entry | 5-Aminopyrazole Substrate | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 5-Amino-1,3-diphenyl-1H-pyrazole | Benzoyl chloride | Pyridine | DCM | 12 | >90 | [1] |
| 2 | 5-Amino-3-phenyl-1H-pyrazole | Acetyl chloride | Triethylamine | THF | 4 | 85 | General Protocol |
| 3 | 5-Amino-3-(4-methylphenyl)-1H-pyrazole | 4-Chlorobenzoyl chloride | Pyridine | DCM | 12 | >90 | [1] |
| 4 | 3-Amino-1H-pyrazole | Acetyl chloride | None | Acetonitrile | 2 | 88 | [2] |
Table 2: N-Acylation of 5-Aminopyrazoles with Carboxylic Anhydrides
| Entry | 5-Aminopyrazole Substrate | Anhydride | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 5-Amino-1-phenyl-1H-pyrazole | Acetic anhydride | None | Acetic Acid | 1 | 92 | General Protocol |
| 2 | 3-Amino-1H-pyrazole | Acetic anhydride | None | Neat | 0.25 | 95 | General Protocol |
| 3 | 5-Amino-3-methyl-1H-pyrazole | Propionic anhydride | None | Toluene | 3 | 89 | General Protocol |
Experimental Protocols
Protocol 1: N-Acylation using Acyl Chlorides
This protocol describes a general procedure for the N-acylation of 5-aminopyrazoles using acyl chlorides in the presence of a base.
Materials:
-
5-Aminopyrazole derivative (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel (optional)
-
Standard workup and purification equipment
Procedure:
-
To a stirred solution of the 5-aminopyrazole derivative (1.0 eq) in anhydrous DCM or THF, add the base (pyridine or triethylamine, 1.5 eq) at room temperature under an inert atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-acyl-5-aminopyrazole.
Protocol 2: N-Acylation using Carboxylic Anhydrides
This protocol provides a general method for the N-acylation of 5-aminopyrazoles with carboxylic anhydrides.
Materials:
-
5-Aminopyrazole derivative (1.0 eq)
-
Carboxylic anhydride (1.2 eq)
-
Solvent (e.g., Acetic Acid, Toluene, or neat)
-
Ice-water
-
Standard filtration and drying equipment
Procedure:
-
Combine the 5-aminopyrazole derivative (1.0 eq) and the carboxylic anhydride (1.2 eq) in the chosen solvent or neat in a round-bottom flask.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) for the time specified in Table 2, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect the solid by vacuum filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the collected solid with cold water to remove any residual acid or anhydride.
-
Dry the purified N-acyl-5-aminopyrazole product.
Mandatory Visualization
Signaling Pathway of NIK in Non-Canonical NF-κB Activation
N-Acetyl-3-aminopyrazoles have been identified as selective inhibitors of NF-κB-inducing kinase (NIK). NIK is a central component of the non-canonical NF-κB signaling pathway, which plays a crucial role in immune regulation, lymphoid organ development, and B-cell maturation.[2][3] Dysregulation of this pathway is implicated in various cancers.[2] The diagram below illustrates the signaling cascade and the point of inhibition by N-acetyl-3-aminopyrazoles.
Caption: NIK signaling in the non-canonical NF-κB pathway and its inhibition.
Experimental Workflow for N-Acylation of 5-Aminopyrazoles
The following diagram outlines the general workflow for the N-acylation of 5-aminopyrazoles as described in the protocols.
Caption: General workflow for N-acylation of 5-aminopyrazoles.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine as a Putative Chemical Probe for Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine (CAS 208519-08-8) is a heterocyclic small molecule belonging to the pyrazole class of compounds. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active molecules, including approved drugs.[1] Compounds containing the pyrazole nucleus are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, often through the modulation of key cellular signaling pathways.[2] The dimethoxyphenyl moiety present in this particular derivative suggests potential interactions with ATP-binding sites of various protein kinases, a common mechanism of action for pyrazole-containing inhibitors.[2]
These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound as a chemical probe for investigating cellular signaling cascades. Due to the limited availability of specific experimental data for this compound, the following protocols and potential applications are based on the established activities of structurally related pyrazole derivatives. Researchers are advised to use this information as a starting point for their own empirical validation.
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 208519-08-8 | [3][4][5] |
| Molecular Formula | C₁₁H₁₃N₃O₂ | [3][4] |
| Molecular Weight | 219.25 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid (predicted) | Inferred |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (predicted) | Inferred |
A plausible synthetic route for this compound involves the cyclization of a β-ketonitrile with hydrazine hydrate. A general protocol is outlined below.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of 3-aryl-1H-pyrazol-5-amines from the corresponding β-ketonitrile.
Materials:
-
3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.1-1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield this compound.
Visualization of Synthetic Workflow:
Potential Biological Applications and Assays
Based on the known activities of related pyrazole derivatives, this compound is a candidate for investigation as an inhibitor of protein kinases, particularly those involved in cancer cell proliferation and survival. The following are suggested protocols for evaluating its biological activity.
Hypothetical Target Profile and Efficacy
The following table presents a hypothetical efficacy profile for this compound based on data from structurally similar compounds. Note: These values are for illustrative purposes only and must be determined experimentally.
| Assay Type | Target/Cell Line | Parameter | Hypothetical Value |
| Kinase Inhibition | Receptor Tyrosine Kinase (e.g., VEGFR2) | IC₅₀ | 0.1 - 1 µM |
| Cell Viability | Human Cancer Cell Line (e.g., MCF-7) | IC₅₀ | 5 - 20 µM |
| Apoptosis Induction | Human Cancer Cell Line (e.g., MCF-7) | % Apoptotic Cells | Significant increase over control |
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of the compound on a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., VEGFR2)
-
Kinase-specific substrate
-
ATP (adenosine triphosphate)
-
This compound stock solution in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase, its substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture for a predetermined time at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a DMSO vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualization of Cell Viability Assay Workflow:
References
Application Note: Microwave-Assisted Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. As a bioisostere of purine, it serves as a core component in numerous compounds designed to interact with ATP-binding sites of various enzymes.[1][2][3] Derivatives of this scaffold have demonstrated a wide range of biological activities, including potent inhibition of protein kinases such as Cyclin-Dependent Kinases (CDK), Src, Abl, and Epidermal Growth Factor Receptor (EGFR), making them highly valuable for anticancer drug development.[1][3][4] Traditional multi-step synthesis of these compounds can be time-consuming and often results in moderate yields. Microwave-assisted organic synthesis (MAOS) offers a significant improvement by dramatically reducing reaction times, increasing yields, and enhancing procedural efficiency through one-pot protocols.[5][6][7]
This application note details an efficient, three-component, one-pot microwave-assisted protocol for synthesizing 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. The method is practical, offering short reaction times, step-economy, and often allows for chromatography-free product isolation.[5][8]
Applications in Drug Development: Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines are frequently designed as ATP-competitive kinase inhibitors. The core scaffold mimics the adenine ring of ATP, allowing it to bind to the kinase's active site. This competitive inhibition blocks the transfer of phosphate from ATP to target proteins, thereby interrupting the signaling cascade that can lead to cellular processes like proliferation and survival in cancer cells.[1][2] The versatility of the scaffold allows for substitution at various positions to optimize potency and selectivity for specific kinase targets.[4][9]
Caption: Kinase inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
General Reaction Scheme
The synthesis is a one-pot, three-component reaction involving a methyl 5-aminopyrazole-4-carboxylate, trimethyl orthoformate (as a one-carbon source), and a primary amine. The reaction proceeds efficiently under controlled microwave irradiation without the need for a catalyst.[5][10]
Caption: Three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.
Experimental Workflow
The general workflow for the microwave-assisted synthesis is straightforward, involving the combination of reactants in a suitable solvent within a microwave vial, followed by irradiation, cooling, and product isolation.
Caption: General experimental workflow for microwave-assisted synthesis.
Detailed Protocol
This protocol is adapted from the optimized conditions reported for the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.[5][10]
Materials and Equipment:
-
Methyl 5-amino-3-(substituted-amino)-1H-pyrazole-4-carboxylate derivatives
-
Primary amines (e.g., benzylamine, substituted anilines)
-
Trimethyl orthoformate
-
Ethanol (EtOH), absolute
-
Microwave reactor (e.g., Discover SP from CEM) with 10 mL microwave vials and magnetic stir bars
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add the methyl 5-aminopyrazole-4-carboxylate (1.0 mmol).
-
Add the corresponding primary amine (3.0 mmol) and trimethyl orthoformate (3.0 mmol).
-
Add ethanol (2.0 mL) as the solvent.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 160 °C for 55 minutes. The maximum microwave power should be set to 150 W.
-
After the irradiation is complete, allow the reaction vial to cool to room temperature. A precipitate will typically form.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethyl acetate) to yield the pure 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one.
-
Confirm the structure using standard analytical techniques (NMR, MS).[10]
Data and Results
The following tables summarize the yields for a variety of synthesized 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones using the described microwave-assisted protocol.[5][11]
Table 1: Synthesis using Benzyl and Alkyl Amines [5][10]
| Entry | Starting Pyrazole (R¹) | Amine (R²) | Product | Yield (%) |
| 1 | Phenylamino | Benzylamine | 5-Benzyl-3-(phenylamino)-pyrazolo[3,4-d]pyrimidin-4-one | 83 |
| 2 | Phenylamino | 4-Methoxybenzylamine | 5-(4-Methoxybenzyl)-3-(phenylamino)-pyrazolo[3,4-d]pyrimidin-4-one | 85 |
| 3 | Phenylamino | 4-Chlorobenzylamine | 5-(4-Chlorobenzyl)-3-(phenylamino)-pyrazolo[3,4-d]pyrimidin-4-one | 78 |
| 4 | (4-Methoxyphenyl)amino | Benzylamine | 5-Benzyl-3-((4-methoxyphenyl)amino)-pyrazolo[3,4-d]pyrimidin-4-one | 75 |
| 5 | (4-Chlorophenyl)amino | Benzylamine | 5-Benzyl-3-((4-chlorophenyl)amino)-pyrazolo[3,4-d]pyrimidin-4-one | 60 |
Table 2: Synthesis using Aryl Amines [5][10]
| Entry | Starting Pyrazole (R¹) | Amine (R²) | Product | Yield (%) |
| 1 | Phenylamino | Aniline | 5-Phenyl-3-(phenylamino)-pyrazolo[3,4-d]pyrimidin-4-one | 53 |
| 2 | Phenylamino | 4-Methoxyaniline | 5-(4-Methoxyphenyl)-3-(phenylamino)-pyrazolo[3,4-d]pyrimidin-4-one | 45 |
| 3 | Phenylamino | 4-Chloroaniline | 5-(4-Chlorophenyl)-3-(phenylamino)-pyrazolo[3,4-d]pyrimidin-4-one | 21 |
| 4 | (4-Methoxyphenyl)amino | Aniline | 3-((4-Methoxyphenyl)amino)-5-phenyl-pyrazolo[3,4-d]pyrimidin-4-one | 40 |
| 5 | (4-Chlorophenyl)amino | Aniline | 3-((4-Chlorophenyl)amino)-5-phenyl-pyrazolo[3,4-d]pyrimidin-4-one | 35 |
Note: Yields are for isolated products after purification.
Conclusion
The described microwave-assisted, three-component synthesis provides an efficient and rapid method for accessing a diverse range of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.[10] This protocol offers significant advantages over conventional heating methods, including drastically reduced reaction times (minutes vs. hours or days), high yields, and operational simplicity.[5][12] The methodology is robust, tolerating a variety of functional groups on both the starting pyrazole and the primary amine, making it a valuable tool for generating libraries of these important scaffolds for drug discovery and development.[5]
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 10. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Using Pyrazole-Based CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] Pyrazole-based compounds have emerged as a promising class of small molecule inhibitors targeting CDKs, particularly CDK2, which plays a pivotal role in the G1/S phase transition.[1] Inhibition of CDK2 activity can lead to cell cycle arrest and apoptosis in cancer cells, making these inhibitors attractive candidates for therapeutic development.[2]
These application notes provide a detailed protocol for analyzing the effects of pyrazole-based CDK inhibitors on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Principle of Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that binds to DNA stoichiometrically. Therefore, the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Cells in the G0/G1 phase have a 2N DNA content, while cells in the G2/M phase have a 4N DNA content. Cells in the S phase, actively synthesizing DNA, have a DNA content between 2N and 4N. By treating cancer cells with pyrazole-based CDK inhibitors and subsequently analyzing their DNA content by flow cytometry, researchers can determine the specific phase of the cell cycle at which the inhibitor exerts its effects.
Data Presentation: Efficacy of Pyrazole-Based CDK Inhibitors
The following tables summarize the inhibitory activity and effects on cell cycle distribution of representative pyrazole-based CDK inhibitors against various cancer cell lines.
| Compound ID | Target | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 7d | CDK2/cyclin A2 | HepG2 | Liver Cancer | 24.24 | [2] |
| MCF-7 | Breast Cancer | 14.12 | [2] | ||
| A549 | Lung Cancer | 30.03 | [2] | ||
| Caco2 | Colorectal Cancer | 29.27 | [2] | ||
| Compound 10b | CDK2/cyclin A2 | HepG2 | Liver Cancer | 17.12 | [2] |
| MCF-7 | Breast Cancer | 10.05 | [2] | ||
| A549 | Lung Cancer | 29.95 | [2] | ||
| Caco2 | Colorectal Cancer | 25.24 | [2] |
| Compound ID | Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Compound 7d | MCF-7 | Control | 45.12 | 35.54 | 19.34 | [2] |
| 14.12 µM | 68.45 | 15.23 | 16.32 | [2] | ||
| Compound 10b | MCF-7 | Control | 45.12 | 35.54 | 19.34 | [2] |
| 10.05 µM | 72.81 | 10.98 | 16.21 | [2] |
Mandatory Visualizations
CDK2 Signaling Pathway in G1/S Phase Transition
Caption: CDK2 signaling pathway at the G1/S transition.
Experimental Workflow for Cell Cycle Analysis
References
- 1. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the cyclocondensation of 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile with hydrazine.
dot
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key reaction parameters affecting the yield?
The most prevalent and efficient method for synthesizing this compound is the cyclocondensation reaction between 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile and a hydrazine source, typically hydrazine hydrate.[1]
dot
Caption: General synthetic scheme for this compound.
Several factors can significantly impact the yield of this reaction. The table below summarizes the key parameters and their typical ranges for optimization.
| Parameter | Recommended Condition | Rationale & Potential Impact on Yield |
| Starting Material Purity | >98% purity for 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile | Impurities in the β-ketonitrile can lead to side reactions and difficult purification, significantly lowering the isolated yield. |
| Hydrazine Source & Stoichiometry | Hydrazine hydrate (slight excess, 1.1-1.5 equivalents) | A slight excess of hydrazine hydrate ensures complete consumption of the β-ketonitrile. A large excess can complicate purification. |
| Solvent | Protic solvents such as ethanol, isopropanol, or n-butanol | These solvents facilitate the reaction and often allow for the product to precipitate upon cooling, simplifying isolation.[2] |
| Temperature | Reflux temperature of the chosen solvent | Higher temperatures are generally required to drive the cyclization to completion. Monitor by TLC to avoid degradation from prolonged heating. |
| Reaction Time | 4 - 12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). Incomplete reaction will lower the yield, while excessively long times can lead to byproduct formation.[2] |
| pH / Catalyst | Neutral or slightly acidic (catalytic acetic acid) | While the reaction can proceed without a catalyst, a catalytic amount of a weak acid like acetic acid can promote the cyclization step and improve the reaction rate and yield. |
Q2: My reaction yield is consistently low. What are the likely causes and how can I troubleshoot them?
Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction and workup conditions.
Troubleshooting Low Yields
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Impure Starting Material | 1. Verify the purity of 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile by NMR or LC-MS. 2. Recrystallize or chromatograph the β-ketonitrile if necessary. | A purer starting material will lead to a cleaner reaction and higher yield of the desired product. |
| Inefficient Cyclization | 1. Ensure the reaction is heated to a sufficient temperature (reflux). 2. Add a catalytic amount of acetic acid to the reaction mixture. 3. Monitor the disappearance of the starting material and the formation of an intermediate hydrazone by TLC. | Complete conversion of the intermediate hydrazone to the final pyrazole product. |
| Product Loss During Workup | 1. If the product is intended to precipitate, ensure the solution is cooled sufficiently. 2. If an aqueous workup is performed, check the pH. The product has a basic amine group and may be soluble in acidic water. Neutralize to precipitate. 3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. | Minimized loss of product during isolation and purification, leading to a higher isolated yield. |
| Side Reactions | 1. Analyze the crude product by LC-MS or NMR to identify major byproducts. 2. Common side products include dimers or incompletely cyclized intermediates. 3. Consider running the reaction at a lower concentration to disfavor bimolecular side reactions. | Identification and mitigation of side reactions, leading to a cleaner reaction profile and higher yield. |
Q3: What are the common impurities I might encounter and what are the best purification strategies?
Common impurities include unreacted starting materials, incompletely cyclized intermediates, and side-products from the β-ketonitrile synthesis.
Common Impurities and Purification Strategies
| Impurity | Identification | Purification Method |
| Unreacted 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile | TLC, LC-MS (distinct mass) | Column chromatography on silica gel. The β-ketonitrile is less polar than the aminopyrazole. |
| Hydrazone Intermediate | TLC, LC-MS (mass corresponding to starting materials + H₂O) | Can often be converted to the desired product by further heating in an acidic medium. Otherwise, separable by column chromatography. |
| Byproducts from β-ketonitrile synthesis | Varies depending on the synthesis route of the starting material. | Column chromatography is the most effective method. Recrystallization may also be effective if the impurity has significantly different solubility. |
Purification Protocols:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent like ethanol, isopropanol, or ethyl acetate/hexane can be highly effective.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is recommended. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent system (e.g., ethyl acetate or methanol in dichloromethane) is typically effective.
Experimental Protocols
Protocol 1: Synthesis of 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile
This protocol is a general procedure for the Claisen-type condensation to form the β-ketonitrile precursor.[3]
dot
Caption: Synthesis of the β-ketonitrile starting material.
Materials:
-
Methyl 3,4-dimethoxybenzoate (1 equivalent)
-
Acetonitrile (2-3 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2-3 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetonitrile dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of methyl 3,4-dimethoxybenzoate in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of dilute HCl until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the cyclocondensation reaction.[2]
Materials:
-
3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile (1 equivalent)
-
Hydrazine hydrate (1.2 equivalents)
-
Ethanol
-
Acetic acid (catalytic amount, optional)
Procedure:
-
To a solution of 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile in ethanol, add hydrazine hydrate.
-
Optionally, add a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
References
Technical Support Center: Pyrazole Purification by Column Chromatography
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of pyrazole derivatives by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for pyrazole purification?
Silica gel is the most widely used stationary phase for the column chromatography of pyrazoles.[1] However, due to the basic nature of the pyrazole ring, interactions with the acidic silica surface can sometimes lead to issues like peak tailing or even decomposition of sensitive compounds. In such cases, neutral alumina can be a suitable alternative.[2] Another common practice is to use silica gel deactivated with a base like triethylamine.[2][3]
Q2: How do I choose the right solvent system (eluent) for my pyrazole derivative?
The selection of an appropriate eluent is critical for successful separation. A common starting point for many pyrazole derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[4][5] The optimal ratio of these solvents is typically determined by thin-layer chromatography (TLC) prior to running the column.[4] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired pyrazole compound, ensuring good separation from impurities.[6] For more polar pyrazoles, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[7]
Q3: My pyrazole compound is streaking on the TLC plate and the column. What can I do to prevent this?
Streaking is a common issue, particularly with basic compounds like pyrazoles, and can be caused by several factors:
-
Strong interaction with silica: The basic nitrogen atoms of the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and streaking.[8] Adding a small amount of a basic modifier, such as triethylamine (0.1-2.0%) or ammonia in methanol (1-10%), to the eluent can help to mitigate this issue.[8][9]
-
Sample overloading: Applying too much sample to the TLC plate or column can lead to broad, streaky bands.[8] It is advisable to run a more diluted sample.
-
Inappropriate solvent: If the compound has poor solubility in the chosen eluent, it can cause streaking. Ensure your compound is fully dissolved in the loading solvent.
Q4: I am trying to separate regioisomers of a substituted pyrazole. What is the best approach?
The separation of regioisomers is a known challenge in pyrazole chemistry.[10][11] Column chromatography is often the most effective method for this purpose.[12] Success hinges on finding a solvent system that provides differential mobility for the isomers on the stationary phase. A thorough screening of various solvent systems using TLC is crucial.[12] Sometimes, a very subtle change in the eluent composition can significantly improve the separation. In some cases, a different stationary phase, such as alumina, might offer better selectivity.
Q5: My pyrazole derivative seems to be decomposing on the silica gel column. How can I avoid this?
Decomposition on silica gel can occur with acid-sensitive pyrazole derivatives.[6] To check for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates decomposition on the silica.
To prevent decomposition, you can:
-
Deactivate the silica gel: Add a small percentage of triethylamine (0.1-1%) to your eluent.[3][6]
-
Use an alternative stationary phase: Neutral alumina is a less acidic option that can be used for acid-sensitive compounds.[2]
-
Work quickly: Minimize the time the compound spends on the column.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of pyrazoles by column chromatography in a question-and-answer format.
| Problem | Possible Cause | Solution |
| Poor Separation | The chosen mobile phase lacks the necessary selectivity.[6] | Re-optimize the mobile phase using TLC. Experiment with different solvent combinations. For example, substituting ethyl acetate with another solvent of similar polarity might alter the selectivity. |
| The column has been overloaded with the crude material.[6] | Use a larger column or decrease the amount of sample loaded. Generally, the sample amount should be approximately 1-5% of the stationary phase's mass.[6] | |
| The column packing is uneven, containing channels or cracks.[6] | Ensure the column is packed uniformly to prevent air bubbles. A well-packed column is essential for achieving good separation.[6] | |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Product Does Not Elute (Low Rf) | The eluent is not polar enough. | Gradually increase the eluent polarity. For instance, in an ethyl acetate/heptane system, incrementally raise the ethyl acetate percentage. If necessary, introduce a more polar solvent like methanol.[6] |
| The compound has decomposed on the silica gel.[6] | Assess the compound's stability on a silica TLC plate. If decomposition occurs, utilize a less acidic stationary phase like alumina or deactivated silica gel.[6] To deactivate silica gel, add a small amount of a base, such as triethylamine (~0.1-1%), to the mobile phase.[6] | |
| Low Yield | The compound is partially lost on the column due to irreversible adsorption. | This can happen with very polar or basic pyrazoles. Deactivating the silica with triethylamine can help improve recovery.[2] |
| The compound is co-eluting with an impurity. | Re-optimize the solvent system using TLC to achieve better separation. A shallower gradient during elution may also help. | |
| The compound is volatile and has evaporated during solvent removal. | Use a lower temperature on the rotary evaporator and avoid prolonged exposure to high vacuum. | |
| Product is an Oil and Will Not Solidify | Residual solvent is present. | Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by drying under high vacuum.[4] |
| The product is impure, leading to a depressed melting point. | Re-purify the compound by column chromatography, paying close attention to fraction collection to isolate only the purest fractions. | |
| The pyrazole derivative is intrinsically an oil at room temperature. | If the compound is pure (as determined by NMR, etc.), then it may naturally be an oil. |
Experimental Protocols
Protocol 1: Purification of a Pyrazole Derivative by Flash Column Chromatography
This protocol provides a general procedure for the purification of a pyrazole derivative using silica gel flash column chromatography.
1. TLC Analysis for Solvent System Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). For example, you can test ratios of 95:5, 90:10, and 80:20 (hexane:ethyl acetate).[4]
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and provide good separation from any impurities.[6]
2. Column Packing:
-
Select a column of an appropriate size for the amount of crude material.
-
Create a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexane).
-
Carefully pour the slurry into the column, ensuring even packing and avoiding air bubbles.
-
Allow the excess solvent to drain until it is level with the top of the silica bed.
3. Sample Loading:
-
Dissolve the crude pyrazole compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Carefully apply the sample solution to the top of the silica bed.
4. Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Collect fractions of a suitable volume in test tubes or other appropriate containers.
5. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions using TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole.
-
Further dry the product under high vacuum to remove any residual solvent.[4]
Visualizations
Troubleshooting Workflow for Pyrazole Purification
Caption: Troubleshooting workflow for pyrazole purification by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cyclocondensation of Arylhydrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the cyclocondensation of arylhydrazines. The content is designed to directly address specific issues encountered during experimentation, with a focus on two major applications: the Fischer indole synthesis and the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common cyclocondensation reactions involving arylhydrazines?
A1: The most prominent cyclocondensation reaction is the Fischer indole synthesis, which produces an indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] Another widely used method is the Knorr pyrazole synthesis, where an arylhydrazine reacts with a 1,3-dicarbonyl compound to form a pyrazole ring, typically with acid catalysis.[3][4]
Q2: What types of catalysts are typically used for these reactions?
A2: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective catalysts for the Fischer indole synthesis.[1][5] Zinc chloride is one of the most commonly used catalysts.[5] For the Knorr pyrazole synthesis, a catalytic amount of a protic acid like glacial acetic acid is often sufficient.[6][7]
Q3: How do substituents on the arylhydrazine affect the reaction?
A3: In the Fischer indole synthesis, electron-donating groups on the aromatic ring of the arylhydrazine generally accelerate the reaction, while electron-withdrawing groups can hinder it, sometimes preventing the reaction from occurring under standard conditions.[8] For arylhydrazines with substituents at the meta position, electron-donating groups tend to favor cyclization at the para position, while electron-withdrawing groups can lead to a mixture of products.[9]
Q4: What is the general mechanism of the Fischer indole synthesis?
A4: The reaction proceeds through several key steps:
-
Formation of a phenylhydrazone from the arylhydrazine and the carbonyl compound.
-
Tautomerization of the hydrazone to an enamine intermediate.
-
A[10][10]-sigmatropic rearrangement of the protonated enamine.
-
Loss of ammonia and subsequent aromatization to form the indole ring.[1][5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My cyclocondensation reaction is giving a very low yield or no desired product at all. What are the possible causes and how can I troubleshoot this?
A: Low yields can stem from several factors, including suboptimal reaction conditions, substrate stability, or competing side reactions.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the arylhydrazine is pure. Impurities can interfere with the reaction.
-
Optimize Catalyst: The choice and amount of acid catalyst are critical. For the Fischer indole synthesis, if Brønsted acids are ineffective, consider switching to a Lewis acid like zinc chloride or polyphosphoric acid.[5] A screening of different catalysts may be necessary.
-
Adjust Temperature and Reaction Time: Some cyclocondensations require elevated temperatures to proceed efficiently. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the starting materials are fully consumed. Microwave irradiation has been shown to accelerate some Fischer indole syntheses.[11]
-
Solvent Selection: The polarity of the solvent can influence the reaction outcome. For Fischer indole synthesis, polar aprotic solvents like DMSO or acetic acid are often used.[5] In some cases, ethereal solvents like THF can provide clean and high-yielding reactions, especially under microwave conditions.[11] For Knorr pyrazole synthesis, alcohols like 1-propanol are commonly employed.[6][7]
-
Check for Side Reactions: A significant competing pathway in the Fischer indole synthesis is the heterolytic cleavage of the N-N bond, especially with substrates having strong electron-donating substituents.[12] This can lead to the formation of aniline and other byproducts. If this is suspected, altering the catalyst or reaction temperature may help favor the desired cyclization.
Issue 2: Formation of Multiple Products or Isomers
Q: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge, particularly when using unsymmetrical ketones in the Fischer indole synthesis or unsymmetrical 1,3-dicarbonyl compounds in the Knorr pyrazole synthesis.
Troubleshooting Steps:
-
Control Reaction Conditions: In the Fischer indole synthesis with unsymmetrical ketones, the regioselectivity of the initial enamine formation is key. The use of strong acids tends to favor enolization at the less substituted side of the ketone.[8]
-
Modify the Substrate: If possible, modifying the structure of the ketone or dicarbonyl compound to favor the formation of a single intermediate can be an effective strategy.
-
Catalyst Choice: For the Knorr pyrazole synthesis, the regioselectivity can be influenced by the reaction conditions, including pH.[6] Experimenting with different acid catalysts may improve the isomeric ratio. In some cases, specific catalysts like nano-ZnO have been shown to provide high regioselectivity.[13]
-
Purification Strategy: If a mixture of isomers is unavoidable, careful optimization of the purification method is necessary. See the purification section below for more details.
Issue 3: Product Degradation During Purification
Q: My product appears to be degrading during column chromatography. What can I do to prevent this?
A: Indoles, in particular, can be sensitive to the acidic nature of standard silica gel, leading to decomposition.
Troubleshooting Steps:
-
Deactivate Silica Gel: Before running the column, flush it with the eluent containing a small amount of a basic additive like triethylamine (~1%).[10] This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (neutral or basic).[10]
-
Work Quickly: Minimize the time the product is in contact with the stationary phase by running the chromatography efficiently.
-
Recrystallization: If the crude product is a solid and has a reasonably high purity (>85%), recrystallization is an excellent alternative to chromatography for obtaining highly pure material.[10] Common solvents for recrystallizing pyrazoles and their derivatives include ethanol, methanol, and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[14]
Data Presentation
Table 1: Optimization of Reaction Conditions for Fischer Indole Synthesis
| Entry | Arylhydrazine | Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylhydrazine·HCl | Butanone | - | THF | 150 (MW) | 0.25 | >99 | [11] |
| 2 | Phenylhydrazine·HCl | Butanone | - | 2-MeTHF | 150 (MW) | 0.25 | >99 | [11] |
| 3 | Phenylhydrazine·HCl | Cyclohexanone | ZnCl₂ | Triethylene Glycol | (MW) | - | Excellent | [15] |
| 4 | o-Tolylhydrazine·HCl | Isopropyl methyl ketone | - | Acetic Acid | Room Temp | - | High | [16][17] |
| 5 | p-Nitrophenylhydrazine·HCl | 2-Methylcyclohexanone | - | Acetic Acid | Reflux | - | Moderate | [16][17] |
| 6 | Phenylhydrazine | Ethylmethylketone | Choline chloride·2ZnCl₂ | Ionic Liquid | - | - | 80 | [18] |
Table 2: Optimization of Reaction Conditions for Knorr Pyrazole Synthesis
| Entry | Arylhydrazine | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Hydrazine hydrate | Ethyl benzoylacetate | Glacial Acetic Acid | 1-Propanol | ~100 | 1 | High | [7] |
| 2 | Phenylhydrazine | 1,3-Diketones | - | Ethylene Glycol | Room Temp | - | 70-95 | [13] |
| 3 | Arylhydrazines | 1,3-Diketones | - | N,N-Dimethylacetamide | Room Temp | - | 59-98 | [13] |
| 4 | Hydrazine hydrate | 3-(3-aryl-3-oxoprop-1-en-1-yl)-7-hydroxychromones | - | DMF | - | - | 45-67 | [19] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid. Add the ketone or aldehyde (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the arylhydrazine.[10]
-
Indolization: To the reaction mixture, add the acid catalyst (e.g., zinc chloride, polyphosphoric acid, or continue with glacial acetic acid).[10]
-
Heating: Heat the reaction mixture to a temperature between 80-110 °C. The optimal temperature will depend on the specific substrates and catalyst used. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the product is typically isolated by extraction. This may involve neutralizing the acid, extracting with an organic solvent, and washing the organic layer with water and brine.
-
Purification: The crude product can be purified by column chromatography on silica gel (potentially deactivated with triethylamine) or by recrystallization.[10]
Protocol 2: General Procedure for Knorr Pyrazole Synthesis
-
Reactant Mixture: In a suitable reaction vessel (e.g., a scintillation vial or round-bottom flask), combine the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 1 equivalent) and the hydrazine derivative (e.g., hydrazine hydrate, 2 equivalents).[7]
-
Solvent and Catalyst Addition: Add a solvent such as 1-propanol, followed by a catalytic amount of glacial acetic acid (a few drops).[7]
-
Heating: Heat the reaction mixture with stirring to approximately 100 °C for about 1 hour.[7]
-
Reaction Monitoring: Monitor the disappearance of the starting materials using TLC.
-
Work-up and Crystallization: Once the reaction is complete, add water to the hot reaction mixture while stirring. Turn off the heat and allow the mixture to cool slowly to facilitate the precipitation of the pyrazole product.[7]
-
Isolation and Purification: Collect the solid product by filtration, wash with a small amount of water, and air-dry.[7] If necessary, the product can be further purified by recrystallization.
Visualizations
Caption: A typical experimental workflow for the cyclocondensation of arylhydrazines.
Caption: A troubleshooting decision tree for common issues in arylhydrazine cyclocondensation.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. benchchem.com [benchchem.com]
- 11. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Item - The Fischer Indole synthesis in choline chloride.2 zinc chloride ionic liquid and the 1,3 arene-olefin cycloaddition reaction - University of Leicester - Figshare [figshare.le.ac.uk]
- 19. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Pyrazole Derivatives in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with pyrazole derivatives in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazole derivatives exhibit low aqueous solubility?
A1: The poor aqueous solubility of many pyrazole derivatives often stems from the physicochemical properties of the pyrazole ring itself. Its planar and aromatic nature can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[1] Additionally, factors like high molecular weight and extensive hydrogen bonding in the crystal structure can further limit solubility in aqueous environments.[1]
Q2: My pyrazole derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening?
A2: This common phenomenon is known as "antisolvent precipitation" or "crashing out".[2] Pyrazole derivatives are often highly soluble in organic solvents like DMSO but have limited solubility in water.[2] When a concentrated stock solution in DMSO is rapidly diluted into an aqueous buffer, the compound is forced into an environment where it is no longer soluble, causing it to precipitate out of the solution.[2]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects.[2] It is crucial to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments to account for any effects of the solvent itself.[2]
Q4: Can I use pH adjustment to improve the solubility of my pyrazole derivative?
A4: Yes, for ionizable pyrazole derivatives, pH modification can be a very effective strategy.[3][4] For weakly basic pyrazoles, lowering the pH of the aqueous buffer below the compound's pKa will promote the formation of the more soluble protonated species.[2] Conversely, for weakly acidic pyrazoles, increasing the pH above the pKa will increase the concentration of the more soluble deprotonated form. It is essential to ensure the final pH of the solution is compatible with your experimental system (e.g., cells, enzymes).[2]
Q5: What are co-solvents and how can they help with solubility?
A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds.[2][5] They work by reducing the polarity of the solvent system. Common co-solvents used in biological assays include polyethylene glycol (PEG), propylene glycol, and ethanol.[6] It is important to determine the tolerance of your specific assay to the chosen co-solvents to avoid any confounding effects.[2]
Q6: How do cyclodextrins enhance the solubility of pyrazole derivatives?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2] They can encapsulate poorly water-soluble molecules, like pyrazole derivatives, forming an "inclusion complex".[2][7][8] This complex presents a water-soluble exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.[2][9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and overcoming solubility issues with your pyrazole derivatives.
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
Objective: To determine the optimal pH for solubilizing an ionizable pyrazole derivative in an aqueous buffer.
Materials:
-
Pyrazole derivative
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
0.1 M HCl and 0.1 M NaOH solutions
-
pH meter
-
Stir plate and stir bar
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC
Methodology:
-
Prepare a series of buffer solutions with varying pH values (e.g., from pH 2 to pH 10 in one-unit increments).
-
Add an excess amount of the pyrazole derivative to a fixed volume of each buffer solution.
-
Stir the suspensions at a constant temperature for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the samples at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and measure its concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Plot the solubility of the pyrazole derivative as a function of pH to identify the optimal pH for solubilization.
Protocol 2: Preparation of a Pyrazole Derivative-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of a pyrazole derivative by forming an inclusion complex with a cyclodextrin.
Materials:
-
Pyrazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water
-
Stir plate and stir bar
-
Freeze-dryer (lyophilizer)
-
Mortar and pestle
Methodology:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in deionized water).
-
Slowly add the pyrazole derivative to the cyclodextrin solution while stirring continuously. A 1:1 molar ratio of the pyrazole to cyclodextrin is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.[10]
-
Gently grind the lyophilized powder using a mortar and pestle to obtain a fine, homogenous powder of the inclusion complex.
-
Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the free pyrazole derivative.
Quantitative Data Summary
The following tables summarize quantitative data related to the solubility of pyrazole derivatives.
Table 1: Physicochemical Properties of a Sample Pyrazole Derivative (1,3-Dimethylpyrazole)
| Property | Value | Reference |
| Predicted pKa | 2.72 (Weak Base) | [2] |
| Qualitative Solubility | Soluble in DMSO; Sparingly soluble in Chloroform; Limited solubility in water | [2] |
Table 2: Examples of Solubility Enhancement Techniques and Their Efficacy
| Technique | Pyrazole Derivative | Carrier/Excipient | Fold Increase in Solubility | Reference |
| Dendrimer Encapsulation | 2-(4-Bromo-3,5-diphenyl-pyrazol-1-yl)-ethanol (BBB4) | G4K Dendrimer | 105-fold | [11] |
| Inclusion Complex | 3-amino-5-methyl pyrazole | β-cyclodextrin | Not specified, but increased | [7] |
| Amorphous Solid Dispersion | Pyrazolo[3,4-d]pyrimidine derivatives | Various polymers | Improved apparent water solubility | [12] |
Signaling Pathways and Workflows
The following diagram illustrates a general workflow for developing a formulation to enhance the solubility of a pyrazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 9. oatext.com [oatext.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative [unige.iris.cineca.it]
- 12. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Low recovery after recrystallization of aminopyrazole products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the low recovery of aminopyrazole products after recrystallization.
Troubleshooting Guide: Low Product Recovery
This guide addresses the most common issue encountered during the purification of aminopyrazole derivatives: low yield after recrystallization. Each question details a specific problem, its potential causes, and recommended solutions.
Q1: My overall recovery of the aminopyrazole product is very low (<50%). What are the most likely causes and how can I improve the yield?
A low yield is a frequent issue in recrystallization and can stem from several factors throughout the process.[1] The most common cause is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[2][3]
Potential Causes & Solutions
| Cause | Explanation | Solution |
| Excess Solvent | The most frequent reason for low recovery. Using more than the minimum amount of hot solvent required to dissolve the compound leaves a substantial amount of product in the solution upon cooling.[4][5] | Use the minimum volume of near-boiling solvent to fully dissolve the crude aminopyrazole.[4] If too much has been added, carefully evaporate some solvent to re-saturate the solution and attempt the crystallization again.[2][3] |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the aminopyrazole product well at high temperatures but poorly at low temperatures.[6] If the compound is too soluble in the cold solvent, significant product loss is inevitable.[4] | Perform small-scale solubility tests to identify an optimal solvent or mixed-solvent system. Good starting points for aminopyrazoles include ethanol, methanol, and isopropanol.[1][7] |
| Incomplete Crystallization | Insufficient cooling time or not cooling to a low enough temperature will prevent the maximum amount of product from crystallizing out of the solution.[5] | Allow the solution to cool slowly to room temperature undisturbed to promote the formation of large, pure crystals.[8] Afterwards, place the flask in an ice-water bath to maximize the yield before filtration.[5] |
| Premature Crystallization | If performing a hot filtration to remove insoluble impurities, the product can crystallize in the funnel, leading to significant loss.[9] | Use a pre-heated filter funnel and flask for the hot filtration. It can also be beneficial to use a slight excess of hot solvent to prevent crystallization and then evaporate the excess before cooling.[5][9] |
| Loss During Washing | Washing the collected crystals with a solvent that is not ice-cold, or using too much washing solvent, will redissolve a portion of the purified product.[4][5] | Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving the product.[4] |
Q2: I've dissolved my crude aminopyrazole, but no crystals are forming upon cooling. What should I do?
The failure of crystals to form is typically due to either an unsaturated solution (too much solvent) or a supersaturated solution that requires induction to begin crystallization.[3]
Troubleshooting Steps for No Crystal Formation
| Problem | Recommended Action |
| Solution is Not Saturated | The most common reason for no crystallization is using too much solvent.[3] Gently boil off a portion of the solvent to increase the concentration of the aminopyrazole. Allow the concentrated solution to cool again.[2] |
| Supersaturation | The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not initiated.[3] |
| Induce Crystallization: | |
| - Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The tiny scratches provide nucleation sites for crystal growth.[3][4] | |
| - Seed Crystals: If available, add a tiny crystal of the pure aminopyrazole product to the cooled solution. This "seed" will act as a template for crystallization.[1][4] | |
| Further Cooling: If scratching or seeding does not work, try cooling the solution in a salt/ice bath to a lower temperature.[3] |
Q3: My aminopyrazole product is "oiling out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the product precipitates from the solution as a liquid instead of a solid.[9] This is common for compounds with low melting points or when the solution is highly impure, as impurities can depress the melting point.[2][3] Given that the parent 3-aminopyrazole has a melting point of 34-37 °C, this is a particularly relevant issue.[10][11]
Strategies to Prevent Oiling Out
| Strategy | Description |
| Reheat and Add Solvent | Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to lower the solution's saturation point. This allows crystallization to occur at a lower temperature, hopefully below the compound's melting point.[2][5] |
| Ensure Slow Cooling | Rapid cooling can cause the compound to come out of solution too quickly at a temperature above its melting point.[2] Insulate the flask to ensure the solution cools as slowly as possible.[1] |
| Change the Solvent System | The boiling point of your solvent may be too high relative to your compound's melting point.[3] Experiment with a different solvent that has a lower boiling point or use a mixed-solvent system.[1] |
| Remove Impurities | If significant impurities are present, they can lower the melting point of your product. If colored impurities are visible, consider adding activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, potentially reducing the yield.[1][2] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that dissolves the aminopyrazole compound at its boiling point but not at room temperature.[12]
-
Dissolution: Place the crude aminopyrazole product into an Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add a small amount of the selected solvent, enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Once the solvent is boiling, add more hot solvent dropwise until the aminopyrazole product is completely dissolved. Use the absolute minimum amount of boiling solvent necessary.[6][12]
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time.[1][8]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal recovery.[12]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a very small amount of ice-cold solvent.[5]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator before weighing to determine the final yield.[1]
Protocol 2: Mixed-Solvent Recrystallization
This technique is used when no single solvent is suitable. It involves a "good" solvent that dissolves the aminopyrazole at all temperatures and an "anti-solvent" in which the compound is insoluble.[12] The two solvents must be miscible.[12] A common pair is ethanol ("good" solvent) and water ("anti-solvent").[1]
-
Dissolution: Dissolve the crude aminopyrazole in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Anti-Solvent Addition: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[1]
-
Clarification: Add a drop or two of the hot "good" solvent until the turbidity just disappears.
-
Cooling & Collection: Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol.
Visual Guides
// Node Definitions start [label="Crude Aminopyrazole\nProduct", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in Minimum\nHot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hot_filter [label="Hot Filtration\n(If Insoluble Impurities)", fillcolor="#FBBC05", fontcolor="#202124"]; cool_slowly [label="Cool Slowly to\nRoom Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; ice_bath [label="Cool in Ice Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vacuum_filter [label="Vacuum Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash [label="Wash with Minimal\nIce-Cold Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; dry [label="Dry Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure Aminopyrazole\nCrystals", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> dissolve; dissolve -> hot_filter [label=" Impurities? "]; hot_filter -> cool_slowly [label=" No "]; dissolve -> cool_slowly [label=" No Impurities "]; cool_slowly -> ice_bath; ice_bath -> vacuum_filter; vacuum_filter -> wash; wash -> dry; dry -> end; } dot Caption: General workflow for the recrystallization of aminopyrazole compounds.
// Decision Nodes start [label="Low Recovery\nIssue?", shape=ellipse]; q_crystals [label="No Crystals\nForming?"]; q_oil [label="Product\nOiling Out?"]; q_yield [label="Yield Still\nToo Low?"];
// Action Nodes a_solvent [label="Use Minimum\nHot Solvent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a_cool [label="Ensure Thorough\nCooling (Ice Bath)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a_resaturate [label="Boil Off\nExcess Solvent", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; a_induce [label="Scratch Flask or\nAdd Seed Crystal", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; a_add_solvent [label="Reheat & Add\nMore 'Good' Solvent", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; a_cool_slower [label="Cool Solution\nMore Slowly", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; a_change_solvent [label="Change Solvent\nSystem", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; a_check_wash [label="Wash with Minimal\nIce-Cold Solvent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q_yield [label=" Yes "]; q_yield -> a_solvent [label=" Yes "]; a_solvent -> a_cool; a_cool -> a_check_wash;
start -> q_crystals [label=" No, another issue... "]; q_crystals -> a_resaturate [label=" Yes "]; a_resaturate -> a_induce;
q_crystals -> q_oil [label=" No "]; q_oil -> a_add_solvent [label=" Yes "]; a_add_solvent -> a_cool_slower; a_cool_slower -> a_change_solvent; } dot Caption: Decision tree for troubleshooting common aminopyrazole recrystallization issues.
Frequently Asked Questions (FAQs)
Q4: Which solvents are best for recrystallizing aminopyrazole derivatives?
The choice is highly dependent on the specific substituents on the pyrazole ring. However, polar protic solvents are often a good starting point.[1] 1H-pyrazole itself is soluble in organic solvents like ethanol, methanol, and acetone.[7] For many aminopyrazole derivatives, ethanol, isopropanol, or an ethanol/water mixed system can be effective.[1] Always perform small-scale solubility tests with your specific compound to determine the best solvent.[6]
Q5: How can I remove colored impurities during recrystallization?
Colored impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step.[1] The charcoal adsorbs the impurities. Use charcoal sparingly, as it can also adsorb your desired product and reduce the final yield.[2]
Q6: Can I recover the product that remains in the mother liquor?
Yes, it is often possible to recover a "second crop" of crystals. This can be done by taking the filtrate (mother liquor) from the first filtration and boiling off a portion of the solvent to re-concentrate the solution.[2] Upon cooling this concentrated solution, a second batch of crystals may form. Note that this second crop may be less pure than the first.
Q7: My recrystallized product is still impure. What should I do?
If the final product is not pure, it may be due to several reasons:
-
Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[8] Ensure the cooling process is slow and gradual.
-
Ineffective Solvent: The chosen solvent may not be good at leaving impurities behind in the solution. You may need to re-evaluate your solvent choice.
-
High Impurity Load: If the initial crude product is extremely impure, a single recrystallization may not be sufficient. A second recrystallization may be necessary to achieve the desired purity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. 3-Aminopyrazole CAS#: 1820-80-0 [m.chemicalbook.com]
- 11. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]
- 12. chem.ualberta.ca [chem.ualberta.ca]
Technical Support Center: Preventing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenge of regioisomer formation during the synthesis of unsymmetrical pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis and why is their control critical?
A1: In the context of pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two distinct substitution patterns on the final product.[1][2] Controlling the formation to yield a single, desired regioisomer is crucial because different regioisomers can possess vastly different biological activities, toxicological profiles, and physical properties.[1] For applications in drug discovery and materials science, obtaining a single, pure regioisomer is therefore essential for efficacy and safety.
Q2: What is the most common synthetic route that produces regioisomeric mixtures?
A2: The most classic and frequent cause of regioisomer formation is the Knorr pyrazole synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, resulting in two different hydrazone intermediates that subsequently cyclize to form a mixture of pyrazole regioisomers.[5]
Q3: How can I reliably differentiate and characterize the pyrazole regioisomers I have synthesized?
A3: A combination of chromatographic and spectroscopic techniques is necessary for the unambiguous identification of pyrazole regioisomers.
-
Chromatography: The two isomers can often be separated by silica gel column chromatography.[6][7] Developing a separation method with Thin Layer Chromatography (TLC) using various solvent systems is the first step.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive tool for distinguishing between regioisomers.[5]
-
1D NMR (¹H and ¹³C): The chemical shifts for the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.[7]
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy is critical for confirming the specific structure. It identifies through-space correlations between protons. For example, a NOESY experiment can show a correlation between the protons of an N-substituent (e.g., N-methyl) and a nearby proton on the pyrazole ring (e.g., at the 5-position), confirming their spatial proximity and thus the isomeric structure.[5][9][10]
-
Troubleshooting Guides
Q4: My synthesis is producing a mixture of regioisomers. How can I improve the selectivity towards one product?
A4: The regiochemical outcome of pyrazole synthesis is a sensitive balance of several factors. Optimizing these can significantly favor the formation of a single isomer.
-
Solvent Choice: This is one of the most impactful factors. Standard solvents like ethanol often lead to regioisomeric mixtures.[11][12] Switching to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity.[11][12] Aprotic dipolar solvents like DMSO may also yield better results than ethanol.[6]
-
Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[2] If one of the carbonyls is adjacent to a strong electron-withdrawing group (e.g., -CF₃), it becomes significantly more reactive, directing the synthesis towards a specific regioisomer.[2][3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block one reaction pathway, directing the nucleophilic attack to the less sterically hindered carbonyl group.[1][2]
-
Reaction pH and Catalyst: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1] Conversely, basic conditions can favor the attack of the inherently more nucleophilic nitrogen.[2] Catalytic amounts of acetic acid are commonly used to improve selectivity.[6]
Q5: The wrong regioisomer is the major product. How can I reverse the selectivity?
A5: Reversing the regioselectivity occurs when the intrinsic electronic and steric factors of the substrates favor the undesired isomer under standard conditions.[2] For instance, reacting 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine naturally yields the 3-CF₃ pyrazole.[2] To obtain the opposite isomer, a different synthetic strategy is often required. Consider using a 1,3-dicarbonyl surrogate where the reactivity of the two carbonyl positions is pre-differentiated, such as a β-enaminone. This approach "locks in" the desired regiochemistry before the final cyclization step.[5]
Q6: Are there alternative synthetic strategies that provide inherently high regioselectivity?
A6: Yes, several modern synthetic methods have been developed to circumvent the regioselectivity problems of the classical Knorr synthesis.
-
From Tosylhydrazones and Alkynes: The reaction of N-alkylated tosylhydrazones with terminal alkynes provides 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[13]
-
1,3-Dipolar Cycloadditions: The cycloaddition between a sydnone and an alkyne can produce pyrazoles. While early methods suffered from poor regioselectivity, modern catalyst systems (e.g., copper-catalyzed sydnone-alkyne cycloadditions or "CuSAC") have been developed to afford specific regioisomers.[6][14]
-
One-Pot Procedures: Highly regioselective one-pot syntheses have been reported, such as the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines, which proceeds in good yields.[6][15]
Data Presentation
Table 1: Effect of Solvent on Regioisomeric Ratio in the Reaction of Unsymmetrical 1,3-Diketones with Hydrazines. This table summarizes the dramatic improvement in regioselectivity observed when switching from ethanol to fluorinated alcohol solvents.[11][12]
| Entry | 1,3-Diketone (R¹) | Hydrazine (R²) | Solvent | Regioisomer Ratio (A:B) | Total Yield (%) |
| 1 | 2-Furyl | Methylhydrazine | EtOH | 80:20 | 85 |
| 2 | 2-Furyl | Methylhydrazine | TFE | 95:5 | 88 |
| 3 | 2-Furyl | Methylhydrazine | HFIP | >99:1 | 92 |
| 4 | Phenyl | Methylhydrazine | EtOH | 85:15 | 80 |
| 5 | Phenyl | Methylhydrazine | TFE | 94:6 | 84 |
| 6 | Phenyl | Methylhydrazine | HFIP | >99:1 | 90 |
| 7 | 4-Chlorophenyl | Phenylhydrazine | EtOH | 88:12 | 78 |
| 8 | 4-Chlorophenyl | Phenylhydrazine | HFIP | >99:1 | 95 |
Note: Regioisomer A corresponds to the pyrazole with the R¹ group at the 5-position. Data adapted from literature sources.[11][12]
Experimental Protocols
Protocol 1: Regioselective Knorr Condensation Using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) [2]
This protocol describes a general procedure favoring one regioisomer through the use of a fluorinated solvent.
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Protocol 2: Microwave-Assisted Regioselective Synthesis from an α,β-Unsaturated Ketone [2]
This protocol provides a rapid synthesis method that can favor the thermodynamically preferred isomer.
-
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
If necessary, recrystallize or purify by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Caption: Influence of steric and electronic effects on regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amide Coupling Reactions with 3-Amino-1H-Pyrazole Substrates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with amide coupling reactions involving 3-amino-1H-pyrazole and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the amide coupling of 3-amino-1H-pyrazoles, focusing on identifying the problem and providing actionable solutions.
Q1: My reaction is giving a complex mixture of products that is difficult to separate. How can I identify the side products?
A1: The most common issue with this substrate class is the lack of regioselectivity during acylation. The 3-amino-1H-pyrazole scaffold has three nucleophilic nitrogen atoms: the exocyclic amino group (-NH2), and the two endocyclic (ring) nitrogens (N1 and N2). Acylation can occur at any of these sites, leading to a mixture of the desired N-acylamino-pyrazole and the undesired N1-acyl and N2-acyl regioisomers. Di-acylation at multiple sites is also possible.
Identification of Side Products:
-
Mass Spectrometry (MS): All mono-acylated products will have the same mass. Di-acylated products will show a corresponding higher mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for distinguishing between isomers. The chemical shifts of the pyrazole ring protons and the NH protons will differ significantly between the desired product and the side products. 2D-NMR techniques like HMBC and NOESY can help definitively establish the point of acylation.
Q2: My yield of the desired 3-acylamino-1H-pyrazole is very low, with significant formation of ring-acylated isomers. How can I improve the selectivity?
A2: Improving selectivity for the exocyclic amino group is paramount. The most effective strategy is to use a protecting group for the endocyclic nitrogens. The tert-butyloxycarbonyl (Boc) group is a common and effective choice. The general workflow involves three steps:
-
Protection: Selectively protect the pyrazole ring nitrogen(s) with a Boc group.
-
Amide Coupling: Perform the amide coupling on the now more nucleophilic exocyclic amino group.
-
Deprotection: Remove the Boc group to yield the desired 3-acylamino-1H-pyrazole.
This strategy directs the acylation to the desired position and significantly simplifies purification.[1]
Frequently Asked Questions (FAQs)
Q1: Why is acylation of 3-amino-1H-pyrazole not selective for the amino group?
A1: The pyrazole ring nitrogens have lone pairs of electrons that are part of the aromatic system, but they are still nucleophilic. The relative nucleophilicity of the exocyclic amino group versus the endocyclic nitrogens is not sufficiently different to achieve high selectivity under standard acylation conditions. Reaction conditions, such as the choice of solvent and base, can influence the product distribution, but often lead to mixtures of regioisomers.
Q2: What is the best protecting group for the pyrazole ring nitrogens?
A2: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is easily installed using di-tert-butyl dicarbonate ((Boc)2O) and can be removed under acidic conditions which are often compatible with the newly formed amide bond.[1]
Q3: Can I perform the amide coupling first and then try to isomerize the product?
A3: While some protocols involve acylation followed by selective basic deacylation of the endocyclic acyl group, this adds an extra step and may not be universally applicable.[1] A protection-coupling-deprotection strategy is generally more robust and higher yielding.
Q4: Are there alternative coupling reagents that can improve selectivity without a protecting group?
A4: While a wide array of coupling reagents exist (e.g., HATU, HBTU, EDC), their primary role is to activate the carboxylic acid. They do not fundamentally alter the inherent nucleophilicity of the different nitrogen atoms on the 3-amino-1H-pyrazole. Therefore, relying solely on the choice of coupling reagent to control regioselectivity is often insufficient and a protecting group strategy is more reliable.
Data Presentation
The following tables summarize the expected outcomes of amide coupling reactions with and without the use of a protecting group strategy.
Table 1: Outcome of Direct Amide Coupling of 3-Amino-1H-Pyrazole (Unprotected)
| Acylating Agent | Coupling Reagent | Base | Solvent | Desired Product Yield | Side Product(s) and Yield | Comments |
| Carboxylic Acid | EDC/HOBt | DIPEA | DMF | Low to Moderate | Mixture of N1 and N2-acylated isomers (significant) | Product distribution is highly variable and purification is challenging. |
| Acyl Chloride | Pyridine | Pyridine | DCM | Low to Moderate | Mixture of N1 and N2-acylated isomers (significant) | Can also lead to di-acylation products. |
Table 2: Outcome of Amide Coupling using a Boc-Protection Strategy
| Step | Reagents | Solvent | Typical Yield | Comments |
| 1. N1-Boc Protection | (Boc)2O, Et3N | Dioxane/EtOAc | Good to Excellent | Selectively protects the pyrazole ring. |
| 2. Amide Coupling | Carboxylic Acid, EDC/HOBt, DIPEA | DMF | High | Acylation proceeds selectively on the exocyclic -NH2 group. |
| 3. Boc Deprotection | TFA or HCl | DCM or Dioxane | Excellent | Efficiently removes the Boc group to yield the final product. |
Experimental Protocols
Protocol 1: N1-Boc Protection of 3-Amino-1H-Pyrazole
This protocol describes the selective protection of the pyrazole ring nitrogen.
-
Dissolve 3-amino-1H-pyrazole (1.0 eq) in a suitable solvent such as a mixture of dioxane and ethyl acetate.
-
Add triethylamine (Et3N) (1.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)2O) (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain tert-butyl 3-amino-1H-pyrazole-1-carboxylate.
Protocol 2: Amide Coupling with N1-Boc-Protected 3-Amino-1H-Pyrazole
This protocol details the amide bond formation on the protected substrate.
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of tert-butyl 3-amino-1H-pyrazole-1-carboxylate (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Boc Deprotection of 3-Acylamino-1H-Pyrazole
This protocol describes the final step to obtain the desired product.
-
Dissolve the Boc-protected 3-acylamino-1H-pyrazole (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the final 3-acylamino-1H-pyrazole.
Visualizations
References
Technical Support Center: Scaling Up Laboratory Synthesis of Pyrazole-Based Intermediates
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and scaling up the laboratory synthesis of pyrazole-based intermediates. The following resources provide practical guidance and solutions to common challenges encountered during these critical processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up pyrazole synthesis from milligram to gram or kilogram scale?
A1: Scaling up pyrazole synthesis introduces several challenges that are often not apparent at the laboratory bench scale. The primary issues include:
-
Exothermic Reactions: Many pyrazole syntheses, particularly those involving hydrazine, are highly exothermic. Poor heat dissipation in larger reactors can lead to dangerous temperature spikes, side reactions, and product degradation.
-
Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of reagents is more complex in large vessels, which can lead to localized "hot spots" and the formation of impurities.
-
Safety Hazards: The use of hazardous reagents like hydrazine and the potential for runaway reactions necessitate stringent safety protocols and specialized equipment for large-scale operations.
-
Work-up and Purification: Isolating and purifying large quantities of product can be challenging. Methods that are straightforward on a small scale, such as column chromatography, may not be practical for kilogram production. Crystallization and filtration become the primary purification techniques, requiring careful solvent selection and optimization.
-
Impurity Profile: The types and quantities of impurities can change upon scale-up due to variations in reaction conditions.
Q2: How can I improve the yield and reduce side products in my scaled-up pyrazole synthesis?
A2: Optimizing reaction parameters is crucial for improving yield and minimizing impurities. Consider the following:
-
Solvent Selection: The choice of solvent can significantly impact reaction rate, selectivity, and ease of work-up. For example, in the synthesis of celecoxib, using a mixture of water and ethyl acetate has been shown to improve yield and purity.[1]
-
Catalyst and Reaction Time: The type and concentration of the catalyst (e.g., acid or base) should be optimized. Monitoring the reaction progress is essential to determine the optimal reaction time and prevent the formation of degradation products.
-
Temperature Control: Precise temperature control is critical, especially for exothermic reactions. Gradual heating and efficient cooling systems are necessary to maintain a stable reaction temperature.
Q3: What are the advantages of using microwave-assisted synthesis or flow chemistry for pyrazole synthesis?
A3: Both microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing, particularly for scaling up:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often leads to higher yields and cleaner product profiles. For instance, some pyrazole syntheses that take hours under conventional heating can be completed in minutes using microwave irradiation.[2][3][4][5]
-
Flow Chemistry: Continuous flow processes provide excellent control over reaction parameters such as temperature, pressure, and mixing. This enhanced control minimizes the risk of runaway reactions and can lead to higher yields and purity. Flow chemistry is particularly well-suited for handling hazardous reagents and for consistent production of larger quantities of material.[6][7]
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction using techniques like TLC or LC-MS to ensure all starting material is consumed.- Gradually increase the reaction temperature or time as needed. |
| Side Reactions | - Optimize the reaction temperature and reagent addition rate to minimize the formation of byproducts.- Consider using a different solvent or catalyst to improve selectivity. |
| Product Degradation | - If the product is sensitive to heat, consider running the reaction at a lower temperature for a longer duration.- Ensure the work-up procedure is performed promptly and at an appropriate temperature. |
| Loss during Work-up | - Optimize extraction and crystallization solvents to maximize product recovery.- Ensure the pH is optimal for product isolation during aqueous work-up. |
High Impurity Levels
| Potential Cause | Troubleshooting Steps |
| Regioisomer Formation | - In syntheses like the Knorr pyrazole synthesis, the formation of regioisomers can be an issue. Modifying the solvent, temperature, or catalyst can influence the regioselectivity.[8] |
| Unreacted Starting Materials | - Ensure the stoichiometry of the reactants is correct.- Increase the reaction time or temperature to drive the reaction to completion. |
| Byproducts from Side Reactions | - Analyze the impurity profile to identify the byproducts and propose a mechanism for their formation. This can help in optimizing the reaction conditions to suppress these side reactions. |
| Inefficient Purification | - Screen different solvent systems for recrystallization to find one that effectively removes the impurities.- For persistent impurities, consider a multi-step purification process, such as a combination of crystallization and slurry washes. |
Data Presentation: Comparison of Synthesis Methods
The following tables provide a summary of quantitative data comparing different synthesis methods for pyrazole derivatives.
Table 1: Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives
| Product | Method | Reaction Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Conventional | 2 hours | 72 - 90 | [5] |
| Phenyl-1H-pyrazoles | Microwave | 5 minutes | 91 - 98 | [5] |
| Pyrazole-oxadiazole hybrids | Conventional | 7 - 9 hours | Not specified | [2][3] |
| Pyrazole-oxadiazole hybrids | Microwave | 9 - 10 minutes | 79 - 92 | [2][3] |
| Pyrazole-tetrazole hybrids | Conventional | 7 - 8 hours | Not specified | [9] |
| Pyrazole-tetrazole hybrids | Microwave | 8 - 10 minutes | Higher than conventional | [9] |
Table 2: Batch vs. Flow Chemistry for the Synthesis of Celecoxib
| Method | Reaction Time | Yield (%) | Reference |
| Batch | 20 hours | 90 | [6] |
| Flow | 1 hour | 90 - 96 | [6] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Celecoxib (Batch Process)
This protocol describes an improved and scalable process for the synthesis of Celecoxib, a selective COX-2 inhibitor.
Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
A detailed procedure for this intermediate is a prerequisite and is typically achieved via a Claisen condensation.
Step 2: Cyclocondensation to form Celecoxib
-
To a solution of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione in a suitable solvent (e.g., ethanol or a water/ethyl acetate mixture), add 4-sulfamidophenylhydrazine hydrochloride.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction time is typically around 20 hours for the batch process.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
If using an organic solvent, it may be partially removed under reduced pressure.
-
Induce crystallization by adding an anti-solvent (e.g., water) or by cooling the solution.
-
Collect the precipitated solid by filtration, wash with a suitable solvent, and dry under vacuum to yield Celecoxib. A reported scalable process gives a yield of around 90%.[6]
Protocol 2: Knorr Pyrazole Synthesis of a Pyrazolone Derivative
This protocol outlines the general procedure for the Knorr synthesis of a pyrazolone.
-
In a round-bottom flask, combine the β-ketoester (e.g., ethyl acetoacetate) and the hydrazine derivative (e.g., phenylhydrazine) in a 1:1 molar ratio. Note that this reaction can be exothermic.
-
Add a catalytic amount of acid (e.g., glacial acetic acid).
-
Heat the mixture under reflux for approximately 1 hour.[8]
-
Monitor the reaction to completion by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone.
Signaling Pathway Diagrams
Many pyrazole-based intermediates are precursors to pharmacologically active molecules that target specific signaling pathways involved in diseases like cancer and inflammation. Understanding these pathways is crucial for drug development professionals.
PI3K/Akt/mT OR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its dysregulation is frequently observed in cancer.
Caption: The PI3K/Akt/mTOR signaling pathway.
JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a primary route for a wide range of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, playing a key role in the immune system.[12][13][14]
Caption: The JAK-STAT signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and apoptosis.[15][16][17]
Caption: The MAPK/ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. KEGG PATHWAY: map04630 [genome.jp]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. abmole.com [abmole.com]
Validation & Comparative
In Vivo Anticancer Efficacy of Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer efficacy of select pyrazole derivatives, offering a data-driven overview for researchers in oncology and drug development. Pyrazole-based compounds have emerged as a significant class of heterocyclic scaffolds in medicinal chemistry, with several derivatives demonstrating potent antitumor activities through diverse mechanisms of action. This document summarizes key experimental findings, presents detailed protocols, and visualizes the underlying biological pathways to facilitate a comprehensive understanding of their therapeutic potential.
Comparative Efficacy of Pyrazole Derivatives In Vivo
The following tables summarize the quantitative data from various in vivo studies, showcasing the anticancer efficacy of pyrazole derivatives categorized by their primary mechanism of action.
Table 1: COX-2 Inhibition
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Celecoxib | Meningioma (IOMM-Lee Xenograft) | Nude Mice | 1500 ppm in chow | 66% reduction in mean tumor volume | Decreased blood vessel density and increased apoptosis observed in treated tumors.[1] |
| Celecoxib | Lewis Lung Carcinoma | C57/BL Mice | 75 mg/kg/day (oral) | Significant delay in tumor growth | Combination with radiotherapy showed enhanced antitumor effect and reduced pulmonary metastases.[2] |
| Celecoxib | Endometrial Adenocarcinoma (HEC-1B Xenograft) | Nude Mice | 4 mg/day | 48.6% inhibition rate | Attenuated invasiveness and downregulated COX-2 expression. |
Table 2: PDK-1/Akt Inhibition
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| OSU-03012 | Malignant Schwannoma (HMS-97 Xenograft) | SCID Mice | Not Specified (oral) | 55% inhibition after 9 weeks | Well-tolerated; antitumor activity correlated with reduced AKT phosphorylation.[3] |
| OSU-03012 | Endometrial Carcinoma (Ishikawa Xenograft) | EC-bearing Mice | 100 mg/kg/day (oral) | Remarkable inhibition of tumor growth | Induced G2/M cell cycle arrest and apoptosis via the mitochondrial pathway.[4] |
Table 3: Tubulin Polymerization Inhibition
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Unnamed Pyrazole Derivative [I] | Gastric Cancer (MGC-803 Xenograft) | Mouse | 5 mg/kg (q.o.d., oral) | 45.8% inhibition rate | No significant weight loss or organ damage; increased apoptosis in tumor tissues.[5] |
| Unnamed Pyrazole Derivative [I] | Breast Cancer (4T1 Xenograft) | Mouse | 20 mg/kg (q.o.d., IV) | 84.0% inhibition of tumor weight | Showed dose-dependent tumor growth inhibition without notable toxicity.[4] |
Table 4: Pan-Pim Kinase Inhibition
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| GDC-0339 | Multiple Myeloma (RPMI8226 & MM.1S Xenografts) | Mouse | Not Specified | Efficacious | Potent, orally bioavailable, and well-tolerated pan-Pim kinase inhibitor.[6] |
| JP11646 | Multiple Myeloma (MM1.S Xenograft) | SCID Mice | 15 µg/gm (i.p., 2x/week) | 89% reduction in relative tumor volume vs. control at week 2 | Showed superior anti-tumor efficacy compared to lower doses with manageable toxicity.[7] |
Key Signaling Pathways and Mechanisms of Action
The anticancer effects of pyrazole derivatives are mediated through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate the primary mechanisms for each class of compounds discussed.
Detailed Experimental Protocols
This section provides a generalized protocol for in vivo xenograft studies based on the methodologies cited in this guide. Specific parameters should be optimized for each cell line and compound.
General Xenograft Tumor Model Protocol
-
Cell Culture and Preparation:
-
Human cancer cell lines (e.g., IOMM-Lee, HEC-1B, HMS-97, MGC-803, MM.1S) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Prior to injection, cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a sterile solution (e.g., PBS or a mixture with Matrigel®) at a concentration of 1x10⁶ to 5x10⁶ cells per 100-200 µL.
-
-
Animal Models:
-
Immunocompromised mice (e.g., athymic nude mice, SCID mice), typically 4-6 weeks old, are used to prevent graft rejection.
-
Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.
-
All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Tumor Implantation:
-
Mice are anesthetized (e.g., with isoflurane).
-
The cell suspension is injected subcutaneously into the flank of each mouse using a 23G or smaller needle.
-
Tumor growth is monitored bi-weekly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
-
Drug Administration:
-
Once tumors reach a palpable volume (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Control Group: Receives the vehicle used to dissolve the drug (e.g., 0.5% methylcellulose/0.1% Tween 80).
-
Treatment Groups: Receive the pyrazole derivative at a predetermined dose and schedule.
-
Oral Gavage: Compounds like Celecoxib and OSU-03012 are often administered daily by oral gavage.
-
Dietary Admixture: Celecoxib has been administered by mixing it into the chow at specified concentrations (ppm).[1]
-
Intraperitoneal (i.p.) or Intravenous (i.v.) Injection: Other formulations may require parenteral administration on schedules such as every other day (q.o.d.).
-
-
-
Endpoint Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 4000 mm³).[2]
-
During the study, animal body weight is monitored as an indicator of toxicity.
-
Immunohistochemistry (IHC): Tumor tissues can be fixed in formalin, embedded in paraffin, and sectioned for IHC analysis of biomarkers such as Ki-67 (proliferation), CD31 (angiogenesis), and cleaved caspase-3 (apoptosis).
-
Western Blot: Tumor lysates can be analyzed to confirm the inhibition of target proteins (e.g., p-Akt, COX-2).
-
The following diagram illustrates the typical workflow for a preclinical xenograft study.
References
- 1. mcb.berkeley.edu [mcb.berkeley.edu]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth inhibitory and anti-tumour activities of OSU-03012, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OSU-03012 Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide to COX-2 Inhibition: 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine versus Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) inhibitory potential of the established nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and the investigational compound 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine. While direct, peer-reviewed experimental data for this compound is not available in the public domain, this comparison leverages data from structurally related pyrazole derivatives to provide a scientifically grounded assessment of its potential efficacy relative to the well-characterized profile of Celecoxib.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs), which mediate pain and inflammation.[1][2] Two primary isoforms exist: COX-1, a constitutive enzyme involved in homeostatic functions like gastric protection, and COX-2, an inducible enzyme that is significantly upregulated at sites of inflammation.[3][4] The therapeutic action of NSAIDs stems from inhibiting COX-2, while adverse effects, such as gastrointestinal issues, are often linked to the simultaneous inhibition of COX-1.[2][3]
Celecoxib was a landmark drug, designed as a selective COX-2 inhibitor to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects.[4][5] The pyrazole scaffold is a key structural feature of Celecoxib and many other potent COX-2 inhibitors.[1][6] This guide examines the known inhibitor Celecoxib against the potential of this compound, a compound sharing this core pyrazole structure.
Quantitative Comparison of Inhibitory Potency
The efficacy and selectivity of COX inhibitors are quantified by the half-maximal inhibitory concentration (IC50) and the selectivity index (SI). The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. The SI is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.
As direct IC50 values for this compound are not available, data for representative aminopyrazole and trimethoxy-substituted pyrazole derivatives from published studies are presented below to serve as a proxy for potential activity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib | 15[7] - 82[8] | 0.04[7][9] - 2.16[10] | ~12 - 405[5][8] |
| Aminopyrazole Scaffold Derivative (Compound 6f) | 9.56 | 1.15 | 8.31[10] |
| Trimethoxy Phenyl Derivative (Compound 5f) | 14.34 | 1.50 | 9.56[10] |
Note: IC50 values can vary based on the specific assay conditions. The data presented for Celecoxib reflects the range found across different experimental setups. The derivative data is from a study on pyrazole–pyridazine hybrids.
Mechanism of Selective COX-2 Inhibition
The selective inhibition of COX-2 by diaryl heterocyclic compounds like Celecoxib and other pyrazole derivatives is attributed to key structural differences in the active sites of the two COX isoforms.[1] The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a hydrophilic side pocket.
Celecoxib's structure, featuring a sulfonamide group on one of its phenyl rings, allows it to bind within this side pocket of the COX-2 enzyme, leading to a stable, high-affinity interaction that blocks the entry of arachidonic acid.[11] The smaller active site of COX-1 cannot accommodate this bulky side group, thus sparing it from inhibition at therapeutic concentrations. It is hypothesized that this compound and related pyrazole structures would engage the COX-2 active site in a similar manner.
Signaling Pathway and Inhibition
The diagram below illustrates the inflammatory pathway mediated by COX-2 and the point of inhibition by selective inhibitors.
Experimental Protocols
The following is a representative protocol for an in vitro COX-2 inhibitor screening assay, synthesized from common methodologies. This type of assay is crucial for determining the IC50 values of investigational compounds.
In Vitro Fluorometric COX-2 Inhibition Assay
1. Objective: To determine the concentration-dependent inhibition of human recombinant COX-2 by test compounds.
2. Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds (dissolved in DMSO)
-
Celecoxib (positive control)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em appropriate for the probe)
3. Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Create serial dilutions of the test compounds and Celecoxib in DMSO, then dilute further in assay buffer to the final desired concentrations.
-
Assay Reaction Setup:
-
To each well of the 96-well plate, add assay buffer.
-
Add the heme cofactor and the fluorometric probe.
-
Add 10 µL of the diluted test inhibitor, positive control (Celecoxib), or vehicle (DMSO) to the appropriate wells.
-
Add the human recombinant COX-2 enzyme to all wells except for the "no enzyme" control.
-
-
Inhibitor Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Detection: Immediately place the plate in a microplate reader and measure the increase in fluorescence over time (kinetic mode) at 37°C.
-
Data Analysis:
-
Calculate the rate (slope) of the reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
Celecoxib is a well-established and potent selective COX-2 inhibitor with extensive supporting data. While direct experimental evidence for this compound is lacking, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential COX-2 inhibitor.
The data on analogous aminopyrazole and methoxy-phenyl substituted pyrazoles demonstrate that this structural class consistently produces compounds with high affinity and selectivity for the COX-2 enzyme.[10] The dimethoxyphenyl and amine moieties of the target compound are features found in other biologically active molecules, suggesting a high potential for interaction with the COX-2 active site.[12] Further synthesis and direct biological evaluation of this compound are necessary to definitively determine its inhibitory profile and therapeutic potential. The protocols and comparative data presented in this guide offer a framework for such future investigations.
References
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. benchchem.com [benchchem.com]
- 4. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Determining the Potency of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine Against Target Kinases: A Comparative Guide
For researchers and drug development professionals investigating novel kinase inhibitors, understanding the potency and selectivity of a compound is paramount. This guide provides a framework for determining the half-maximal inhibitory concentration (IC50) of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine against various target kinases. Due to the limited publicly available data on this specific molecule, this guide presents a comparative analysis with structurally related pyrazole-based kinase inhibitors, alongside detailed experimental protocols for assessing its inhibitory activity.
Comparative Inhibitory Activity of Pyrazole Derivatives
Pyrazole-based compounds are a well-established class of kinase inhibitors, demonstrating activity against a range of kinases implicated in diseases such as cancer and inflammatory disorders.[1][2][3] To provide a reference for the expected potency of this compound, the following table summarizes the IC50 values of other pyrazole derivatives against various kinases.
| Compound/Derivative Class | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine Derivative (Compound 15y) | TBK1 | 0.2 | [4] |
| Pyrazolo[3,4-b]pyridine Derivative (BX795) | TBK1 | 7.1 | [4] |
| 3-Amino-1H-pyrazole Derivative (Compound 43d) | CDK16 | 33 | [5] |
| Pyrazole-based Akt1 Inhibitor (Afuresertib analog) | Akt1 | 1.3 | [3] |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine | CDK2, CDK5, JNK3 | 4.6, 27.6, 26.1 | [5] |
| Pyrazole Derivative | Aurora A Kinase | 160 | [3] |
| N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine (Compound 1) | FLT3-ITD, BCR-ABL | <10, 8.43 | [6] |
Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay)
To determine the IC50 value of this compound, a robust and widely used method is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[7]
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (test compound) dissolved in DMSO
-
ATP (at or near the Km for the target kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, followed by 1:3 or 1:10 dilutions.
-
Reaction Setup:
-
Add 5 µL of the kinase assay buffer to each well.
-
Add 2.5 µL of the test compound dilution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme), both containing DMSO vehicle.
-
Add 2.5 µL of the enzyme/substrate master mix to each well. This master mix should contain the recombinant kinase and its specific substrate in the kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the kinase.[8]
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.[8]
-
-
Signal Detection:
-
Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software such as GraphPad Prism.[8]
-
Visualizing the Workflow and Signaling Context
To better illustrate the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for IC50 determination using the ADP-Glo™ assay.
Caption: Hypothesized mechanism of kinase inhibition by the test compound.
By following the outlined experimental protocol and using the provided comparative data as a benchmark, researchers can effectively determine the IC50 of this compound against their kinases of interest. This information is crucial for the continued development and characterization of this and other novel kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Off-target kinase profiling for 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine
Disclaimer
Comparative Off-Target Kinase Profiling
The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, known to interact with the hinge region of the kinase ATP-binding site.[1] The selectivity of these inhibitors can vary widely based on the substitutions on the pyrazole ring and associated moieties.[1][2] This guide compares the hypothetical kinase inhibition profile of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine against three known multi-targeted, pyrazole-containing kinase inhibitors: Danusertib (PHA-739358), Tozasertib (VX-680), and AT9283.
The selected panel represents kinases commonly associated with cancer and other diseases, including Aurora kinases, Abl, and various receptor tyrosine kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound (Hypothetical) | Danusertib (PHA-739358)[3][4] | Tozasertib (VX-680)[5][6] | AT9283[7][8] |
| Aurora A | 85 | 13 | 0.6 (Ki) | Potent Inhibitor |
| Aurora B | 150 | 79 | 18 (Ki) | Potent Inhibitor |
| Aurora C | 120 | 61 | < Aurora B | Potent Inhibitor |
| Abl | >1000 | 25 | 30 (Ki) | Potent Inhibitor |
| Abl (T315I) | >5000 | Active | - | - |
| FGFR1 | 800 | 47 | - | - |
| VEGFR2 | >10000 | Less Potent | - | - |
| c-Kit | >10000 | Less Potent | - | - |
| JAK2 | >10000 | - | - | Potent Inhibitor |
| FLT3 | >10000 | - | 30 (Ki) | Potent Inhibitor |
Note: Some values for Tozasertib are presented as Ki (inhibition constant). IC50 and Ki are related but not identical; however, they are both measures of inhibitor potency. Data for AT9283 is often described qualitatively as "potent," with specific IC50 values varying across different studies.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in drug discovery.[1] This is typically achieved by screening the compound against a large panel of purified kinases.[1] Below is a representative protocol for an in vitro kinase activity assay using a luminescence-based method, which is a common approach for generating the type of data shown above.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[9]
1. Materials:
-
Purified kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
2. Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO to generate a 10-point dose-response curve. A 1:3 serial dilution starting from 1 mM is common.[9]
-
Prepare a "no inhibitor" control using only DMSO.
3. Kinase Reaction:
-
Determine the optimal concentrations for the kinase, substrate, and ATP empirically. For IC50 determination, the ATP concentration is often set near its Km value for the specific kinase.[3]
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase solution (in assay buffer) to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP (in assay buffer) to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on the kinase's activity.
4. ADP Detection:
-
Following the kinase reaction, add 5 µL of the ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining unconsumed ATP.[9]
-
Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the luciferase and luciferin needed to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
5. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Experimental and Data Analysis Workflow
The following diagram illustrates a standard workflow for kinase inhibitor profiling, from initial compound screening to the determination of selectivity.
Caption: Workflow for biochemical kinase inhibitor profiling.
Potential Signaling Pathway Interactions
Many pyrazole-based inhibitors target kinases that are crucial regulators of the cell cycle, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs). Off-target activity against these kinases can lead to mitotic arrest and apoptosis. The diagram below illustrates a simplified cell cycle pathway, highlighting potential points of inhibition.
Caption: Simplified cell cycle pathway showing potential kinase targets.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer | MDPI [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. massivebio.com [massivebio.com]
- 8. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Battle: Unveiling the Efficacy of Pyrazole vs. Benzimidazole Kinase Inhibitors
For researchers, scientists, and drug development professionals, the selection of a kinase inhibitor scaffold is a critical decision in the drug discovery pipeline. Among the myriad of heterocyclic compounds, pyrazole and benzimidazole cores have emerged as privileged structures, forming the backbone of numerous clinically successful kinase inhibitors. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and visual pathway analysis to inform rational drug design.
This comprehensive analysis delves into the inhibitory potency of pyrazole and benzimidazole derivatives against key oncogenic kinases, including Aurora, VEGFR, and BCR-ABL. By presenting quantitative data in a clear, comparative format and offering detailed experimental protocols, this guide serves as a valuable resource for evaluating these two prominent inhibitor classes.
At a Glance: Comparative Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative pyrazole and benzimidazole kinase inhibitors against various kinases. Lower IC50 values indicate greater potency.
Table 1: Pyrazole Kinase Inhibitors - IC50 Values
| Compound | Target Kinase | IC50 (nM) | Reference |
| Crizotinib | ALK | 20 | [1] |
| c-MET | 8.0 | ||
| Entrectinib | TRKA | 1 | [2] |
| TRKB | 3 | [2] | |
| TRKC | 5 | [2] | |
| ROS1 | 7 | [2] | |
| ALK | 12 | [2] | |
| Ruxolitinib | JAK1 | ~3 | |
| JAK2 | ~3 | ||
| Barasertib (AZD1152) | Aurora B | 0.37 | |
| Compound 10 | Bcr-Abl | 14.2 | [3] |
| Asciminib (ABL-001) | Bcr-Abl | 0.5 | [3] |
| Pyrazole Derivative 9 | VEGFR-2 | 220 | [4] |
| Pyrazole Derivative 13 | VEGFR-2 | 45 | [5] |
Table 2: Benzimidazole Kinase Inhibitors - IC50 Values
| Compound | Target Kinase | IC50 (nM) | Reference |
| Dovitinib (TKI-258) | FLT3 | 1 | [6][7] |
| c-Kit | 2 | [6][7] | |
| FGFR1 | 8 | [6][7] | |
| FGFR3 | 9 | [6][7] | |
| VEGFR1 | 10 | [7] | |
| VEGFR2 | 13 | [7] | |
| VEGFR3 | 8 | [7] | |
| PDGFRβ | 27 | [7] | |
| Crenolanib | PDGFRα | 11 | [8] |
| PDGFRβ | 3.2 | [8] | |
| FLT3 | 4 | [8] | |
| FLT3 (ITD) | 1.3 | [9] | |
| c-KIT (D816V) | 2.5 | [9] | |
| SNS-314 | Aurora A | 9 | [10] |
| Aurora B | 31 | [10] | |
| Aurora C | 3 | [10] | |
| Benzimidazole Derivative V | VEGFR-2 | 930 | [11] |
| Benzimidazole-urea compound | VEGFR-2 | 3.5 | [11] |
Understanding the Experimental Approach: Key Methodologies
The quantitative data presented above is primarily derived from two key types of in vitro assays: kinase activity assays and cell viability/proliferation assays. Understanding the principles behind these methods is crucial for interpreting the results.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
1. ADP-Glo™ Kinase Assay (Luminescence-based)
This is a widely used, non-radioactive method for quantifying kinase activity.
-
Principle: The assay measures the amount of ADP produced in a kinase reaction. The kinase reaction is first performed, and then an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete any remaining ATP. Subsequently, a "Kinase Detection Reagent" is added, which converts the ADP back to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Protocol Outline:
-
Kinase Reaction: Set up a reaction mixture containing the kinase, substrate, ATP, and the test inhibitor (at various concentrations) in a multi-well plate. Incubate at a controlled temperature for a specific duration.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and eliminate the remaining ATP. Incubate at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity relative to a control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][12]
-
2. Radioactive Kinase Assay ([γ-³²P]-ATP Filter Binding Assay)
This is a traditional and highly sensitive method for measuring kinase activity.
-
Principle: This assay measures the incorporation of a radioactive phosphate group from [γ-³²P]-ATP onto a substrate (protein or peptide) by the kinase. The reaction mixture is then spotted onto a filter membrane, which binds the substrate but not the free [γ-³²P]-ATP. The amount of radioactivity on the filter is then quantified.
-
Protocol Outline:
-
Kinase Reaction: Prepare a reaction mixture containing the kinase, substrate, "cold" (non-radioactive) ATP, [γ-³²P]-ATP, and the test inhibitor in microcentrifuge tubes.
-
Incubation: Incubate the reactions at a specific temperature (e.g., 30°C) for a defined period.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Filter Binding: Spot a portion of each reaction mixture onto a phosphocellulose filter paper.
-
Washing: Wash the filters extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]-ATP.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity and determine the IC50 value as described for the ADP-Glo™ assay.[12][13][14]
-
Cellular Assays
These assays assess the effect of the inhibitor on the viability and proliferation of cancer cells, providing a more physiologically relevant measure of efficacy.
1. MTT Cell Proliferation Assay (Colorimetric)
-
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.[14]
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[15]
-
2. Crystal Violet Cell Viability Assay
-
Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. In this assay, after treating cells with a compound that may induce cell death, the remaining viable, adherent cells are stained. The amount of dye retained is proportional to the number of viable cells.[16][17]
-
Protocol Outline:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the kinase inhibitor in a multi-well plate.
-
Washing: After the treatment period, gently wash the wells with phosphate-buffered saline (PBS) to remove dead, non-adherent cells.
-
Fixation: Fix the remaining adherent cells with a fixative solution (e.g., methanol).
-
Staining: Stain the fixed cells with a crystal violet solution.
-
Washing: Wash away the excess stain with water.
-
Solubilization: Solubilize the bound crystal violet dye with a solubilizing agent (e.g., a solution containing sodium dodecyl sulfate).
-
Data Acquisition: Measure the absorbance of the solubilized dye at a wavelength of around 570-590 nm.[18]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
-
Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflow
To better understand the context in which these inhibitors function, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.
Caption: General experimental workflow for evaluating kinase inhibitors.
Caption: Simplified Aurora kinase signaling pathway in mitosis.
Caption: Overview of the VEGFR signaling pathway.
Caption: Key signaling pathways activated by BCR-ABL.
Discussion and Conclusion
Both pyrazole and benzimidazole scaffolds have proven to be highly effective in the development of potent kinase inhibitors. The choice between these two heterocyclic systems is often nuanced and depends on the specific kinase target, the desired selectivity profile, and the overall drug-like properties of the resulting molecule.
-
Pyrazole-based inhibitors have demonstrated remarkable success, with several FDA-approved drugs for various cancers. Compounds like Crizotinib and Entrectinib highlight the potential of this scaffold to yield highly potent and selective inhibitors. The pyrazole ring can act as a versatile pharmacophore, participating in key hydrogen bonding interactions with the kinase hinge region.
-
Benzimidazole-based inhibitors , such as Dovitinib and Crenolanib, are also prominent in the kinase inhibitor landscape. The benzimidazole core can mimic the adenine region of ATP, leading to potent competitive inhibition. This scaffold has been successfully employed to develop multi-targeted kinase inhibitors, which can be advantageous in overcoming drug resistance.
Ultimately, the decision to pursue a pyrazole or benzimidazole-based kinase inhibitor will be driven by a comprehensive analysis of structure-activity relationships (SAR), selectivity profiling against a panel of kinases, and optimization of pharmacokinetic and pharmacodynamic properties. The data and methodologies presented in this guide provide a foundational framework for researchers to embark on such comparative evaluations and make informed decisions in their drug discovery endeavors.
References
- 1. The potential for crizotinib in non-small cell lung cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Crenolanib | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]
- 9. Crenolanib - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
Reversing the Tide of Drug Resistance: A Comparative Guide to Pyrazole Derivatives in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a formidable challenge in cancer chemotherapy, often leading to treatment failure. In the relentless search for effective MDR reversal agents, pyrazole derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the performance of various pyrazole derivatives in overcoming drug resistance in cancer cells, supported by experimental data and detailed methodologies.
Comparative Efficacy of Pyrazole Derivatives in Drug-Resistant Cancer Cells
Several studies have demonstrated the potential of pyrazole derivatives to resensitize drug-resistant cancer cells to conventional chemotherapeutic agents. The efficacy of these compounds is often evaluated by comparing their cytotoxic effects on drug-sensitive parental cell lines versus their drug-resistant counterparts. A key metric is the "reversal fold," which quantifies how effectively a compound can restore the sensitivity of resistant cells to a particular drug.
One notable study investigated a series of pyrazolo[3,4-d]pyrimidine derivatives for their ability to reverse P-glycoprotein (P-gp) mediated MDR. P-gp is a transmembrane efflux pump that actively removes chemotherapeutic drugs from cancer cells, a common mechanism of resistance. The study revealed that these derivatives could directly interact with P-gp, inhibit its ATPase activity, and consequently reverse resistance to drugs like doxorubicin and paclitaxel[1].
Another study highlighted the synergistic effect of certain 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles when used in combination with doxorubicin in breast cancer cell lines, suggesting their potential to enhance the efficacy of existing chemotherapy regimens[2][3].
Below is a summary of the cytotoxic activity and drug resistance reversal potential of selected pyrazole derivatives.
| Pyrazole Derivative Class | Cancer Cell Line (Resistant) | Chemotherapeutic Agent | IC50 (µM) - Resistant Cells | IC50 (µM) - Sensitive Cells | Reversal Fold | Reference |
| Pyrazolo[3,4-d]pyrimidine (pro-Si306) | NCI/ADR-RES (Ovarian) | Doxorubicin | Not specified | Not specified | Significant reversal | [1] |
| Pyrazolo[3,4-d]pyrimidine (pro-Si221) | NCI/ADR-RES (Ovarian) | Paclitaxel | Not specified | Not specified | Significant reversal | [1] |
| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole (Compound with Br) | MDA-MB-231 (Breast) | Doxorubicin | Synergistic effect observed | Synergistic effect observed | Not applicable | [2][3] |
| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole (Compound with Cl) | MDA-MB-231 (Breast) | Doxorubicin | Synergistic effect observed | Synergistic effect observed | Not applicable | [2][3] |
Key Signaling Pathways Targeted by Pyrazole Derivatives in Drug Resistance Reversal
The mechanisms by which pyrazole derivatives reverse drug resistance are multifaceted and often involve the modulation of critical signaling pathways that are dysregulated in resistant cancer cells.
1. Inhibition of P-glycoprotein (P-gp) Efflux Pump:
Many pyrazole derivatives function as P-gp inhibitors. They can either competitively bind to the drug-binding sites on P-gp or allosterically modulate its function, thereby preventing the efflux of chemotherapeutic drugs and increasing their intracellular accumulation.
2. Modulation of the PI3K/Akt/mTOR and NF-κB Signaling Pathways:
The PI3K/Akt/mTOR and NF-κB pathways are crucial for cell survival, proliferation, and apoptosis evasion. Their aberrant activation is frequently associated with the development of drug resistance. Certain pyrazole derivatives have been shown to inhibit these pathways, thereby resensitizing cancer cells to chemotherapy. For instance, an indenopyrazole analogue was found to be effective against multidrug-resistant tumor cells by inhibiting the PTEN/Akt/NF-κB signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of the findings, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key experiments used in the evaluation of drug resistance reversal by pyrazole derivatives.
Establishment of Drug-Resistant Cancer Cell Lines
A common method to develop drug-resistant cancer cell lines is through continuous or intermittent exposure to a specific chemotherapeutic agent.
Protocol:
-
Cell Culture: Culture the parental cancer cell line (e.g., MCF-7) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Determine IC50: Determine the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent (e.g., Doxorubicin) for the parental cell line using a cell viability assay (e.g., MTT assay).
-
Initial Exposure: Treat the cells with the chemotherapeutic agent at a concentration lower than the IC50.
-
Dose Escalation: Gradually increase the concentration of the drug in the culture medium as the cells develop resistance and are able to proliferate.
-
Maintenance: Maintain the resistant cell line in a medium containing the chemotherapeutic agent at a concentration that allows for stable growth to ensure the retention of the resistant phenotype.
-
Verification: Regularly verify the resistance of the cell line by determining the IC50 and comparing it to the parental cell line. A significant increase in the IC50 value confirms the drug-resistant phenotype[4].
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed the drug-sensitive and drug-resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the pyrazole derivative alone, the chemotherapeutic agent alone, or a combination of both. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values[5][6][7][8].
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat the cells with the pyrazole derivatives and/or chemotherapeutic agents as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive[1][2][4][9][10].
P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Efflux Assay)
This assay measures the function of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Protocol:
-
Cell Loading: Incubate the drug-resistant cells with Rhodamine 123 in the presence or absence of the pyrazole derivative (or a known P-gp inhibitor like verapamil as a positive control).
-
Incubation: Allow the cells to incubate to facilitate the uptake of Rhodamine 123.
-
Efflux: Wash the cells and resuspend them in a fresh medium (with or without the pyrazole derivative) to allow for the efflux of Rhodamine 123.
-
Flow Cytometry Analysis: Measure the intracellular fluorescence of Rhodamine 123 at different time points using a flow cytometer.
-
Data Analysis: A decrease in the efflux of Rhodamine 123 (i.e., higher intracellular fluorescence) in the presence of the pyrazole derivative indicates inhibition of P-gp activity[5][8][10].
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway modulation.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., total Akt, phospho-Akt, total NF-κB p65, phospho-NF-κB p65).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression and phosphorylation levels of the target proteins[11][12][13][14].
This guide provides a foundational understanding of the potential of pyrazole derivatives in reversing drug resistance in cancer cells. Further research and comparative studies are essential to identify the most potent and selective compounds for clinical development, ultimately offering new hope for patients with drug-resistant cancers.
References
- 1. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the inhibitory activity of anti-HIV drugs on P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Kinase Cross-Reactivity: A Comparative Analysis of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine and Structurally Related Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development and the market. This guide provides a comparative analysis of the potential cross-reactivity of the novel compound 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine. Due to the limited publicly available experimental data for this specific molecule, this guide leverages data from structurally similar pyrazole-based kinase inhibitors to provide a predictive overview of its likely target profile and selectivity. This comparative approach aims to guide researchers in anticipating potential off-target effects and designing robust experimental strategies for its further development.
Introduction to this compound
This compound belongs to the aminopyrazole class of compounds, a privileged structure in kinase inhibitor design. The 5-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The nature and substitution pattern of the aryl group at the 3-position play a crucial role in determining the compound's potency and selectivity by occupying the hydrophobic pocket adjacent to the hinge. The dimethoxy substitution on the phenyl ring is a common feature in many kinase inhibitors, often contributing to favorable interactions within the active site.
Comparative Analysis of Kinase Inhibition Profiles
While specific experimental data for this compound is not yet available, we can infer its potential kinase inhibition profile by comparing it with structurally related compounds. The following tables summarize the inhibitory activities (IC50) of several pyrazole-based inhibitors against a panel of kinases. A lower IC50 value indicates higher potency[1].
Table 1: Comparative in vitro Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound/Derivative Class | Primary Target(s) | Target Kinase | IC50 (nM) | Reference Compound |
| Hypothetical Profile: this compound | Predicted based on SAR | VEGFR2, PDGFR, c-Kit | - | - |
| Pyrazole Benzothiazole Hybrids (Compound 25) | VEGFR-2 | VEGFR-2 | 10 | Sorafenib |
| 3-alkyl-5-aryl-1-pyrimidyl-pyrazole (Compound 8a) | JNK3 | JNK3 | 227 | - |
| 4-Amino-(1H)-pyrazole Derivatives (Compound 3f) | JAKs | JAK1 | 3.4 | Ruxolitinib |
| JAK2 | 2.2 | Ruxolitinib | ||
| JAK3 | 3.5 | Ruxolitinib | ||
| Pyrazolo[3,4-g]isoquinolines (Compound 1c) | Haspin, CLK1, DYRK1A, CDK9 | Haspin | 66 | - |
Data for Pyrazole Benzothiazole Hybrids and 3-alkyl-5-aryl-1-pyrimidyl-pyrazole from a study on pyrazole derivatives as kinase inhibitors[2]. Data for 4-Amino-(1H)-pyrazole Derivatives from a study on JAK inhibitors. Data for Pyrazolo[3,4-g]isoquinolines from a study on Haspin inhibitors[3].
Table 2: Comparative Cellular Antiproliferative Activity of Pyrazole Derivatives
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference Compound |
| Hypothetical Profile: this compound | Predicted based on SAR | Various | - | - |
| Pyrazolines linked to 4-methylsulfonylphenyl (Compound 18g) | MDA-MB-231 | Triple-Negative Breast Cancer | 4.07 | Doxorubicin |
| HL-60 | Leukemia | 10.43 | Doxorubicin | |
| MCF-7 | Breast Cancer | 11.70 | Doxorubicin | |
| Pyrazole-based CDK Inhibitor (Compound 25) | HCT116 | Colon Cancer | 0.035 | - |
| HepG2 | Liver Cancer | 0.028 | - |
Data for Pyrazolines from a study on pyrazoline derivatives as antitumor agents[4]. Data for Pyrazole-based CDK Inhibitor from a review on pyrazole kinase inhibitors[5].
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship of pyrazole-based kinase inhibitors reveals that small modifications can significantly impact selectivity. For instance, the planarity of the pyrazole and N-linked phenyl structures in some aminopyrazole series contributes to selectivity for JNK3 over the closely related p38 kinase. The dimethoxyphenyl group, as seen in the target compound, has been noted in some contexts to influence potency. For example, its presence on a pyrazole ring lowered the MAO inhibition potency compared to a hydroxyphenyl substituent in one study. This highlights the importance of empirical testing to determine the precise selectivity profile of this compound.
Experimental Protocols
To experimentally validate the cross-reactivity and determine the precise inhibitory profile of this compound, a combination of in vitro biochemical assays and cell-based assays is recommended.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution after a kinase reaction. A lower luminescence signal indicates higher kinase activity and less potent inhibition.
Materials:
-
Purified recombinant kinases (a broad panel is recommended for initial screening)
-
Kinase-specific substrate peptides
-
Kinase assay buffer (e.g., containing MgCl₂, DTT)
-
ATP solution
-
This compound and reference inhibitors
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
In a 384-well plate, add the kinase and substrate in the assay buffer.
-
Add the diluted compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP using the luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to its target kinase within living cells.
Materials:
-
Cells engineered to express a NanoLuc®-kinase fusion protein
-
NanoBRET™ tracer
-
NanoBRET™ Nano-Glo® Substrate and lysis reagent
-
This compound and reference inhibitors
-
White, opaque 96-well cell culture plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Seed the engineered cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Add the NanoBRET™ tracer to all wells.
-
Equilibrate the plate at 37°C in a CO₂ incubator.
-
Add the Nano-Glo® Substrate and lysis reagent.
-
Measure the donor and acceptor luminescence signals.
-
Calculate the BRET ratio and plot against the compound concentration to determine the IC50 for target engagement.
Visualizing Potential Signaling Pathway Interactions
The following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound, based on the known targets of structurally similar pyrazole-based inhibitors.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is pending, a comparative analysis based on its structural analogs suggests a potential for activity against various kinase families, including receptor tyrosine kinases and downstream signaling components. The provided experimental protocols offer a robust framework for determining its precise inhibitory profile and selectivity. A thorough understanding of its on- and off-target activities will be critical for its advancement as a potential therapeutic agent or chemical probe. Researchers are encouraged to employ comprehensive kinase screening panels and cell-based assays to fully characterize this promising compound.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Pyrazole Compounds Against Known JNK3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel pyrazole-based compounds as inhibitors of c-Jun N-terminal kinase 3 (JNK3) against established JNK inhibitors. JNK3 is a key therapeutic target in neurodegenerative diseases, and the development of potent and selective inhibitors is of significant interest. This document presents quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in the evaluation of these compounds.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of selected new pyrazole compounds against JNK3, benchmarked against known JNK inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki), where available, to allow for a direct comparison of potency and selectivity across the JNK isoforms.
| Compound | Type | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | JNK1 Ki (nM) | JNK2 Ki (nM) | JNK3 Ki (nM) | Reference(s) |
| New Pyrazole Compounds | ||||||||
| Compound 8a | Pyrazole Derivative | Not Reported | Not Reported | 227 | Not Reported | Not Reported | Not Reported | [1] |
| Compound 1c | Pyrazole Derivative | Not Reported | Not Reported | 99.0 | Not Reported | Not Reported | Not Reported | [2] |
| Compound 1f | Pyrazole Derivative | Not Reported | Not Reported | 97.4 | Not Reported | Not Reported | Not Reported | [2] |
| Compound 26k | Aminopyrazole | >500 | >210 | <1 | Not Reported | Not Reported | Not Reported | [3][4] |
| Known JNK Inhibitors | ||||||||
| SP600125 | Pan-JNK Inhibitor | 40 | 40 | 90 | Not Reported | Not Reported | Not Reported | |
| JNK Inhibitor VIII (TCS JNK 6o) | JNK Inhibitor | 45 | 160 | Not Reported | 2 | 4 | 52 | [5][6][7][8][9] |
| AS601245 | JNK Inhibitor | 150 | 220 | 70 | Not Reported | Not Reported | Not Reported | [10][11][12][13][14] |
| JNK-IN-8 | JNK Inhibitor | 4.7 | 18.7 | 1 | Not Reported | Not Reported | Not Reported | [8][15][16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the evaluation of novel compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies JNK3 activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human JNK3, JNK1, and JNK2 enzymes
-
ATP
-
Substrate (e.g., ATF2 or c-Jun peptide)
-
Test compounds (new pyrazole derivatives and known inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Reaction Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound solution.
-
Enzyme Addition: Add 2.5 µL of a solution containing the JNK enzyme (JNK1, JNK2, or JNK3) in Kinase Reaction Buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in Kinase Reaction Buffer. The final volume in each well should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Target Engagement Assay (NanoBRET™ Assay)
The NanoBRET™ Target Engagement Intracellular Kinase Assay measures the binding of a test compound to the JNK3 protein within living cells.
Materials:
-
HEK293 cells
-
JNK3-NanoLuc® Fusion Vector
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
Test compounds
-
96-well white assay plates
-
Transfection reagent
-
Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the JNK3-NanoLuc® Fusion Vector according to the manufacturer's protocol.
-
Cell Seeding: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells into a 96-well white assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compounds. Add the test compounds and the NanoBRET™ Tracer to the wells containing the cells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET signal. Determine the IC50 value by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
JNK3 Signaling Pathway
The following diagram illustrates the JNK signaling cascade, highlighting the central role of JNK3 in response to cellular stress and its downstream effects.
References
- 1. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. AS601245, JNK inhibitor (ab145194) | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. AS601245, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. stemcell.com [stemcell.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine, ensuring the protection of personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is necessary, treating it as a hazardous chemical waste.[1]
Hazard Assessment and Waste Profile
Due to its pyrazole structure, this compound should be handled as a potentially hazardous substance. Pyrazole derivatives are known for their diverse pharmacological activities and should be handled with care.[1] Structurally similar compounds are classified as skin and eye irritants.[2] Therefore, it is crucial to avoid generating dust and to prevent the substance from entering drains. Under no circumstances should this compound be discharged down the drain or disposed of in regular trash.[1]
Essential Disposal Procedures
Adherence to a strict, step-by-step disposal protocol is paramount. The following procedures are based on general best practices for laboratory chemical waste and information for structurally similar compounds.[3]
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including:
-
A standard laboratory coat.
-
Nitrile gloves (inspect before use).
-
Chemical safety goggles or a face shield if the situation requires.[4]
2. Waste Segregation and Collection: Proper segregation of waste at the source is crucial to prevent dangerous reactions.[3]
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible hazardous waste container.[2]
-
Contaminated materials such as personal protective equipment (gloves, lab coats), weigh boats, and filter paper should also be placed in this designated container.[3]
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1][3]
-
Do not mix this waste with other waste streams, such as halogenated solvents, acidic waste, or basic waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
-
Sharps Waste:
-
Any needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.[3]
-
3. Container Labeling: All waste containers must be clearly labeled with the following information:[1]
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate list of all constituents and their approximate concentrations.
-
The date when waste accumulation began.
-
The name of the principal investigator and the laboratory location.
4. Waste Storage:
-
Store sealed waste containers in a designated hazardous waste accumulation area within the laboratory.[2]
-
This area should be well-ventilated and away from sources of ignition and incompatible materials.[2][3]
-
Keep containers closed when not in use.[3]
5. Arranging for Disposal:
-
Once a waste container is full, or approaching your institution's storage time limit (often 90 days), arrange for its collection.[3]
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department or a licensed hazardous waste disposal contractor.[2][3]
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, often through high-temperature incineration.[2]
Logistical Summary for Disposal
For quick reference, the following table summarizes the key logistical information for the disposal of this compound.
| Waste Type | Container | Labeling Requirements | Storage Location | Disposal Method |
| Solid Waste (Unused compound, contaminated PPE, etc.) | Sealed, chemically compatible hazardous waste container.[3] | "Hazardous Waste", Chemical Name, Constituents & Concentrations, Start Date, PI Name & Lab.[1] | Designated satellite accumulation area in the laboratory.[3] | Collection by EHS or licensed contractor for incineration.[2][3] |
| Liquid Waste (Solutions containing the compound) | Leak-proof, chemically compatible hazardous waste container.[3] | "Hazardous Waste", Chemical Name, Constituents & Concentrations, Start Date, PI Name & Lab.[1] | Designated satellite accumulation area in the laboratory.[3] | Collection by EHS or licensed contractor.[3] |
| Sharps Waste (Contaminated needles, glassware, etc.) | Designated sharps container.[3] | As per institutional policy for sharps waste. | Designated sharps collection point. | Collection by EHS or licensed contractor.[3] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine
This guide provides critical safety, operational, and disposal information for handling 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling structurally related aromatic amines and pyrazole derivatives, which may possess toxicological properties.[1][2] Adherence to these protocols is essential for minimizing risk and ensuring a safe research environment.
Personal Protective Equipment (PPE)
A multi-tiered approach to personal protective equipment is recommended, with the level of protection escalating based on the potential for exposure.
| Exposure Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Exposure Activities (e.g., handling sealed containers, weighing small quantities in a ventilated enclosure) | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).[3] | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before each use.[1][4] | Flame-resistant laboratory coat.[1][4] | Generally not required if handled in a well-ventilated area or a chemical fume hood.[3] |
| High-Exposure Activities (e.g., open transfers, preparing solutions, potential for aerosol or dust generation) | Chemical splash goggles and a face shield.[1] | Chemical-impermeable gloves (double-gloving is recommended).[1][3] | Flame-resistant and impervious clothing or gown.[3] | A NIOSH-approved respirator is required when working outside of a fume hood or if engineering controls are insufficient.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for both safety and experimental integrity when handling this compound.
-
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
PPE: Don all required personal protective equipment as outlined in the table above before entering the handling area.[1]
-
-
Handling the Compound:
-
Primary Engineering Control: Whenever possible, handle the compound within a certified chemical fume hood to minimize inhalation exposure to dust or vapors.[1]
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.
-
Spill Prevention: Use secondary containment (e.g., a tray) to contain any potential spills.
-
-
Post-Handling Procedures:
Disposal Plan
Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, etc.), weigh boats, and other solid materials that have come into direct contact with the compound should be collected in a designated, sealed, and clearly labeled solid hazardous waste container.[2] |
| Liquid Waste | Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] |
| Sharps Waste | Any needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.[2] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other relevant hazard warnings.[2]
-
Segregation: Do not mix incompatible waste streams.[2]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible chemicals.
-
Pickup: Arrange for the collection of full waste containers by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
Experimental Workflow and Safety Procedures
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
